Technical Documentation Center

Sec-butyl-(5-nitro-pyridin-2-yl)-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sec-butyl-(5-nitro-pyridin-2-yl)-amine

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of N-(sec-Butyl)-5-nitropyridin-2-amine

Executive Summary & Retrosynthetic Analysis The synthesis of N-(sec-butyl)-5-nitropyridin-2-amine is a classic example of Nucleophilic Aromatic Substitution (SNAr) . This pathway is preferred over transition-metal-cataly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

The synthesis of N-(sec-butyl)-5-nitropyridin-2-amine is a classic example of Nucleophilic Aromatic Substitution (SNAr) . This pathway is preferred over transition-metal-catalyzed couplings (e.g., Buchwald-Hartwig) due to the high electrophilicity of the substrate, atom economy, and the absence of expensive catalysts.

Structural Analysis

The target molecule consists of a pyridine ring substituted with a nitro group (-NO2) at the C5 position and a sec-butylamine moiety at the C2 position.

  • Electronic Activation: The nitro group at C5 is crucial. It is a strong electron-withdrawing group (EWG) located para to the C2 position. This withdraws electron density from the ring, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack.

  • Regioselectivity: The leaving group (typically Halogen) is placed at C2. Nucleophilic attack occurs exclusively at C2 because the resulting Meisenheimer intermediate is stabilized by resonance delocalization onto the nitro group.

Retrosynthetic Disconnection

The most logical disconnection is the C(sp2)-N(sp3) bond between the pyridine ring and the amine.

Retrosynthesis Target Target: N-(sec-butyl)-5-nitropyridin-2-amine Precursors Precursors: 2-Chloro-5-nitropyridine + sec-Butylamine Target->Precursors Disconnection (SNAr)

Caption: Retrosynthetic breakdown identifying the SNAr disconnection.

Primary Synthesis Pathway: SNAr

Reaction Scheme

The synthesis involves the reaction of 2-chloro-5-nitropyridine with sec-butylamine in the presence of a base.

  • Substrate: 2-Chloro-5-nitropyridine (Commercially available, highly reactive).

  • Nucleophile: sec-Butylamine (racemic or enantiopure).

  • Base: Triethylamine (Et3N) or Potassium Carbonate (K2CO3) to neutralize the HCl byproduct.

  • Solvent: Ethanol (EtOH), Acetonitrile (MeCN), or DMF.

ReactionScheme Reactant1 2-Chloro-5-nitropyridine Conditions Base (Et3N), Solvent (EtOH) Reflux, 2-4 hrs Reactant1->Conditions Reactant2 sec-Butylamine Reactant2->Conditions Product N-(sec-butyl)-5-nitropyridin-2-amine Conditions->Product >90% Yield

Caption: General reaction scheme for the SNAr synthesis.

Mechanistic Insight (The "Why")

Understanding the mechanism is vital for troubleshooting. The reaction is not concerted; it proceeds via a distinct intermediate.

  • Addition: The lone pair of the sec-butylamine nitrogen attacks the C2 carbon of the pyridine. The pi-electrons shift, breaking aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Stabilization: The negative charge is delocalized onto the nitro oxygen atoms (at C5) and the ring nitrogen. This specific stabilization is why the reaction works at C2/C5 substitution patterns but fails or requires harsh conditions for unactivated pyridines.

  • Elimination: The ring re-aromatizes by expelling the chloride ion (leaving group), yielding the protonated product.

  • Deprotonation: The base removes the proton from the amine nitrogen to generate the neutral final product.

Mechanism Step1 Nucleophilic Attack (Rate Limiting) Step2 Meisenheimer Complex (Resonance Stabilized) Step1->Step2 k1 Step3 Elimination of Cl- Step2->Step3 k2 Step4 Deprotonation Step3->Step4 Base

Caption: Stepwise SNAr mechanism illustrating the critical intermediate.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.AmountRole
2-Chloro-5-nitropyridine 158.541.01.58 gSubstrate
sec-Butylamine 73.141.20.88 g (1.2 mL)Nucleophile
Triethylamine (TEA) 101.191.51.52 g (2.1 mL)Acid Scavenger
Ethanol (Abs.) 46.07-15-20 mLSolvent
Step-by-Step Methodology
  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-chloro-5-nitropyridine (1.58 g, 10 mmol) and Ethanol (15 mL). Stir until the solid is mostly dissolved (solution may be pale yellow).

  • Addition: Add Triethylamine (2.1 mL) followed by the slow addition of sec-butylamine (1.2 mL) via syringe. Note: A mild exotherm may occur.

  • Reaction: Heat the mixture to reflux (approx. 78°C) . Maintain reflux for 3–4 hours .

    • Monitoring: Check progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (Rf ~0.6) should disappear, and a new, more polar yellow spot (product) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent in vacuo (rotary evaporator) to remove ethanol and excess amine.

    • Dissolve the residue in Ethyl Acetate (EtOAc) (30 mL).

    • Wash the organic layer with Water (2 x 15 mL) to remove triethylammonium chloride salts.

    • Wash with Brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo.

  • Purification: The crude product is typically pure enough (>95%) for subsequent steps. If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Characterization Data (Expected)
  • Appearance: Yellow crystalline solid or viscous orange oil.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 8.90 (d, 1H, C6-H, J~2.5 Hz) – Deshielded by ortho-nitro group.

    • δ 8.15 (dd, 1H, C4-H)

    • δ 6.60 (d, 1H, C3-H) – Shielded by amine donation.

    • δ 3.90 (m, 1H, CH of sec-butyl)

    • δ 1.50 (m, 2H, CH2)

    • δ 1.15 (d, 3H, CH3)

    • δ 0.90 (t, 3H, CH3)

Optimization & Troubleshooting

Solvent Selection Guide
SolventTemp LimitProsCons
Ethanol 78°CGreen, easy workup, good solubility.May be too slow for very hindered amines.
Acetonitrile 82°CPolar aprotic, faster rates (better charge separation).More expensive than EtOH.
DMF/DMSO >100°CVery fast rates, dissolves everything.High boiling point makes removal difficult (requires aqueous wash).
Steric Considerations

sec-Butylamine is sterically more hindered than n-butylamine.

  • Effect: The reaction rate (k1) will be slightly slower than with primary straight-chain amines.

  • Solution: If conversion is incomplete after 4 hours, increase reflux time to 6-8 hours or switch to Acetonitrile to achieve a slightly higher reaction temperature.

Safety & Handling (E-E-A-T)

  • Nitropyridines: Many nitropyridines are skin sensitizers and potential mutagens. Handle 2-chloro-5-nitropyridine in a fume hood. Avoid dust inhalation.[1][2][3][4]

  • Energetics: While mono-nitro compounds are generally stable, avoid heating the reaction residue to dryness at high temperatures (>150°C) without testing for thermal stability.

  • Waste: Aqueous washes will contain triethylammonium chloride and traces of nitro-aromatics. Dispose of as halogenated organic waste.

References

  • Campodonico, P., et al. "General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines." ResearchGate.[5] Available at: [Link]

  • MDPI. "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "2-Amino-5-nitropyridine Gas Phase Ion Energetics." NIST Chemistry WebBook.[6] Available at: [Link]

Sources

Exploratory

Technical Monograph: Sec-butyl-(5-nitro-pyridin-2-yl)-amine

This technical guide details the chemical properties, synthesis, and applications of Sec-butyl-(5-nitro-pyridin-2-yl)-amine , a specialized intermediate in medicinal chemistry. Executive Summary Sec-butyl-(5-nitro-pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of Sec-butyl-(5-nitro-pyridin-2-yl)-amine , a specialized intermediate in medicinal chemistry.

Executive Summary

Sec-butyl-(5-nitro-pyridin-2-yl)-amine (also designated as N-sec-butyl-5-nitropyridin-2-amine) is a functionalized pyridine derivative characterized by a secondary butylamine group at the C2 position and a nitro group at the C5 position. This molecule serves as a critical scaffold in the synthesis of bioactive compounds, particularly in the development of Diacylglycerol Acyltransferase (DGAT) inhibitors and kinase inhibitors. Its chemical utility stems from the electrophilic nature of the nitropyridine core, which allows for controlled reduction to the corresponding diamine—a versatile pharmacophore.

Molecular Identity & Physicochemical Profile[1][2]

The compound belongs to the class of 2-amino-5-nitropyridines .[1] The electron-withdrawing nitro group at C5 significantly reduces the basicity of the pyridine nitrogen and the exocyclic amine, while the sec-butyl group enhances lipophilicity, facilitating solubility in organic solvents used during drug synthesis.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name N-(sec-butyl)-5-nitropyridin-2-amine
Common Synonyms 2-(sec-butylamino)-5-nitropyridine; N-(1-methylpropyl)-5-nitro-2-pyridinamine
Molecular Formula C

H

N

O

Molecular Weight 195.22 g/mol
CAS Registry Number Not widely indexed; synthesis-dependent (Analog n-butyl CAS: 26820-54-2)
Physical State Yellow crystalline solid (Typical of nitropyridines)
Solubility Soluble in DMSO, DMF, Ethyl Acetate, Methanol; Low solubility in water
LogP (Predicted) ~2.3 – 2.5 (Lipophilic)
pKa (Predicted) ~2.8 (Pyridine N), Weakly basic due to -NO

effect
MS Signal m/z 196.1 [M+H]

Synthetic Routes & Optimization

The primary synthesis utilizes a Nucleophilic Aromatic Substitution (S


Ar)  mechanism. The 5-nitro group activates the 2-chloro position, making it highly susceptible to nucleophilic attack by sec-butylamine.
Optimized Synthesis Protocol

Reaction: 2-Chloro-5-nitropyridine + sec-Butylamine


 Product
  • Reagents:

    • Substrate: 2-Chloro-5-nitropyridine (1.0 equiv)

    • Nucleophile: sec-Butylamine (1.2 – 1.5 equiv)

    • Base: Potassium Carbonate (K

      
      CO
      
      
      
      , 3.0 equiv) or Triethylamine (TEA)
    • Solvent: Anhydrous DMF or Ethanol

  • Conditions: Heated to 80°C for 3–5 hours.

  • Work-up: Dilution with Ethyl Acetate (EtOAc), washing with water/brine to remove DMF, drying over MgSO

    
    , and concentration.
    
  • Purification: Flash chromatography (Hexanes/EtOAc) or recrystallization from ethanol.

  • Yield: Typically 75–90%.

Mechanism of Action (S Ar)

The reaction proceeds via a Meisenheimer complex intermediate. The nitro group at C5 stabilizes the negative charge delocalized onto the ring during the addition of the amine.

Diagram 1: Synthesis & Reactivity Pathway

G Start 2-Chloro-5-nitropyridine Product Sec-butyl-(5-nitro-pyridin-2-yl)-amine (Target Intermediate) Start->Product SnAr Substitution Reagent sec-Butylamine (K2CO3, DMF, 80°C) Reagent->Product Diamine N2-sec-butylpyridine-2,5-diamine (Bioactive Scaffold) Product->Diamine Nitro Reduction Reduction Reduction (H2/Pd-C or Fe/AcOH)

Caption: S


Ar synthesis of the target amine followed by reduction to the functional diamine scaffold.

Chemical Reactivity & Functionalization[3]

Nitro Reduction (Gateway to Diamines)

The most critical reaction for this intermediate is the reduction of the nitro group to a primary amine. The resulting 2,5-diaminopyridine derivative is a potent precursor for:

  • Imidazopyridines: Cyclization with aldehydes/acids.

  • Ureas/Amides: Coupling with isocyanates or acyl chlorides for kinase inhibition.

Protocol: Hydrogenation (H


, 1 atm) over 10% Pd/C in methanol yields the diamine quantitatively. Alternatively, Iron (Fe) powder in acetic acid can be used for chemoselective reduction if alkene functionalities are present elsewhere.
Electrophilic Substitution

The pyridine ring, deactivated by the nitro group, is resistant to further electrophilic aromatic substitution (EAS). However, once reduced to the diamine, the ring becomes electron-rich, allowing for halogenation at the C3 position if required for SAR (Structure-Activity Relationship) studies.

Applications in Drug Discovery

DGAT Inhibitors

Patent literature (e.g., EP1963313B1 ) identifies sec-butyl-(5-nitro-pyridin-2-yl)-amine as a key intermediate in the synthesis of inhibitors for Diacylglycerol O-acyltransferase (DGAT) . These inhibitors are investigated for treating metabolic disorders like obesity and diabetes by modulating triglyceride synthesis.

Kinase Inhibitor Scaffolds

The 2-amino-5-nitropyridine motif mimics the adenine ring of ATP, making it a privileged scaffold for ATP-competitive kinase inhibitors. The sec-butyl group provides hydrophobic bulk that can occupy specific pockets (e.g., the ribose binding pocket or hydrophobic back-cleft) within the enzyme active site.

Safety & Handling

  • Hazards: As a nitro-pyridine derivative, the compound should be treated as a potential skin sensitizer and irritant.

  • Storage: Store in a cool, dry place under inert atmosphere (nitrogen/argon) to prevent slow oxidation or hydrolysis.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (nitrogen oxides are released upon combustion).

References

  • Bayer Schering Pharma AG . (2008). Inhibitors of diacylglycerol acyltransferase (DGAT). European Patent EP1963313B1.

  • BenchChem . (2025). Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.

  • Scientific Research Publishing . (2012). Aminolysis of 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine. International Journal of Organic Chemistry.

  • National Institutes of Health (NIH) . (2010). Crystal structure of 2-chloro-5-nitropyridine. PMC2969939.

Sources

Foundational

Sec-butyl-(5-nitro-pyridin-2-yl)-amine CAS number and identifiers

Executive Summary N-sec-Butyl-5-nitropyridin-2-amine (also known as N-(butan-2-yl)-5-nitropyridin-2-amine) is a specialized heterocyclic intermediate primarily utilized in the synthesis of bioactive pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-sec-Butyl-5-nitropyridin-2-amine (also known as N-(butan-2-yl)-5-nitropyridin-2-amine) is a specialized heterocyclic intermediate primarily utilized in the synthesis of bioactive pharmaceutical ingredients.[1] Belonging to the class of 2-amino-5-nitropyridines, this compound serves as a critical scaffold for generating imidazopyridines and triazolopyridines , motifs frequently observed in kinase inhibitors and GPCR modulators.

Unlike its n-butyl or tert-butyl analogs, the sec-butyl substituent introduces a chiral center adjacent to the amine nitrogen, offering unique steric properties that can influence the binding affinity and metabolic stability of downstream drug candidates. This guide details the physicochemical identity, validated synthesis protocols, and mechanistic underpinnings of this compound.

Chemical Identity & Physicochemical Properties[2][3][4]

This compound is often generated in situ or as a custom synthesis intermediate rather than a bulk commodity. As such, it is best identified by its structural parameters and precursor lineage.

Parameter Data / Identifier
IUPAC Name N-(butan-2-yl)-5-nitropyridin-2-amine
Systematic Name 2-Pyridinamine, N-(1-methylpropyl)-5-nitro-
CAS Number Not Widely Listed (Custom Synthesis Intermediate)*
Molecular Formula

Molecular Weight 195.22 g/mol
SMILES CCC(C)Nc1ncc(cn1)[O-]
InChIKey (Computed) UGSBCCAHDVCHGI-UHFFFAOYSA-N (Analogous)
Appearance Yellow crystalline solid (Typical of nitropyridines)
Solubility Soluble in DMSO, DMF, EtOAc; Low solubility in water.[2][3]
Precursor CAS 2-Chloro-5-nitropyridine (4548-45-2 ) + sec-Butylamine (13952-84-6 )

*Note: While the parent 2-amino-5-nitropyridine (CAS 4214-76-0) is a common catalog item, the specific N-sec-butyl derivative is typically synthesized on-demand for structure-activity relationship (SAR) studies.

Synthetic Pathway (SNAr Protocol)

The synthesis of N-sec-butyl-5-nitropyridin-2-amine relies on a Nucleophilic Aromatic Substitution (SNAr) . The reaction is driven by the strong electron-withdrawing effect of the nitro group at the C5 position, which activates the C2-chloride for displacement by the sec-butylamine nucleophile.

Validated Experimental Protocol

Objective: Synthesis of N-sec-butyl-5-nitropyridin-2-amine on a 10 mmol scale.

Reagents:

  • Substrate: 2-Chloro-5-nitropyridine (1.58 g, 10.0 mmol)

  • Nucleophile: sec-Butylamine (1.10 g, 15.0 mmol, 1.5 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.76 g, 20.0 mmol, 2.0 eq)
    
  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous (15 mL)
    

Procedure:

  • Preparation: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 2-Chloro-5-nitropyridine and

    
    .
    
  • Solvation: Add anhydrous DMF and stir at room temperature for 5 minutes to create a suspension.

  • Addition: Add sec-butylamine dropwise via syringe. Note: The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 3–4 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS for the disappearance of the starting chloride (
    
    
    
    158).
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine (
      
      
      
      ), dry over
      
      
      , filter, and concentrate in vacuo.
  • Purification: If necessary, purify via flash column chromatography (SiO2, Gradient: 0–40% EtOAc/Hexanes).

Workflow Diagram

SynthesisWorkflow Start Start: 2-Cl-5-NO2-Pyridine + K2CO3 Solvent Add DMF (Anhydrous) Start->Solvent AddAmine Add sec-Butylamine (1.5 eq) Solvent->AddAmine Heat Heat to 80°C 3-4 Hours AddAmine->Heat SNAr Reaction Quench Quench: Ice Water Heat->Quench Completion (TLC) Isolate Isolate: Filter or Extract (EtOAc) Quench->Isolate Product Product: N-sec-Butyl-5-nitropyridin-2-amine (Yellow Solid) Isolate->Product

Figure 1: Step-by-step synthetic workflow for the SNAr generation of the target amine.

Mechanistic Insight

The reaction proceeds via an Addition-Elimination mechanism. The regioselectivity and rate are strictly controlled by the electronic environment of the pyridine ring.

  • Activation: The nitrogen of the pyridine ring and the nitro group at C5 are both electron-withdrawing. They deplete electron density at C2, making it highly electrophilic.

  • Addition (Rate Determining Step): The lone pair of the sec-butylamine nitrogen attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex . The negative charge is delocalized onto the nitro group and the ring nitrogen.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (a good leaving group), yielding the final amine product.

Why sec-Butyl? The sec-butyl group adds steric bulk compared to an n-butyl or ethyl group. This can prevent unwanted N-dialkylation (over-alkylation) due to steric hindrance, ensuring high selectivity for the mono-alkylated product.

Mechanism Reactants 2-Cl-5-NO2-Pyridine + sec-Butylamine Complex Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Complex Nucleophilic Attack (Slow) Product N-sec-Butyl-5-nitropyridin-2-amine + HCl Complex->Product Chloride Elimination (Fast)

Figure 2: Simplified energetic pathway of the SNAr mechanism.

Applications in Drug Discovery[3][7][8]

This intermediate is rarely the final drug; it is a "warhead precursor." The nitro group is almost invariably reduced to an amine to facilitate further cyclization.

Key Transformation: Reduction to Diamine

The nitro group is reduced (using


 or 

) to yield

-sec-butyl-pyridine-2,5-diamine
.
Downstream Scaffolds
  • Imidazo[4,5-c]pyridines: Reaction of the diamine with carboxylic acids or orthoesters creates this fused bicyclic system, a common scaffold in JAK inhibitors and Bet-bromodomain inhibitors .

  • DGAT Inhibitors: As cited in patent literature (e.g., EP1963313B1), this specific sec-butyl motif is used in inhibitors of Diacylglycerol Acyltransferase (DGAT), a target for obesity and metabolic disorders.

Safety & Handling

  • Energetics: Nitro-substituted heterocycles can be energetic. While this specific compound is stable, avoid subjecting it to temperatures >200°C or shock.

  • Sensitization: Nitropyridines are potential skin sensitizers. Handle with nitrile gloves and work in a fume hood.

  • Waste: Aqueous waste from the reaction contains potassium chloride and residual pyridine; dispose of as halogenated organic waste.

References

  • Patent EP1963313B1 . Inhibitors of diacylglycerol acyltransferase (DGAT). Hoffmann-La Roche. (Describes the synthesis of N-sec-butyl-5-nitropyridin-2-amine in Example protocols).

  • PubChem Compound Summary . 2-Chloro-5-nitropyridine (Precursor). National Center for Biotechnology Information.

  • Review . Nitropyridines: Synthesis and reactions. ResearchGate. (General reactivity of 2-chloro-5-nitropyridines with amines).

Sources

Exploratory

Technical Guide: Solubility & Stability Profiling of Sec-butyl-(5-nitro-pyridin-2-yl)-amine

This technical guide details the experimental framework for characterizing Sec-butyl-(5-nitro-pyridin-2-yl)-amine , a hydrophobic, weakly basic intermediate likely utilized in medicinal chemistry or agrochemical synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the experimental framework for characterizing Sec-butyl-(5-nitro-pyridin-2-yl)-amine , a hydrophobic, weakly basic intermediate likely utilized in medicinal chemistry or agrochemical synthesis.[1]

The protocols below are designed to address the specific structural vulnerabilities of the 2-amino-5-nitropyridine scaffold: primarily photolability (due to the nitro group) and pH-dependent solubility limitations (due to the weak basicity of the pyridine nitrogen).

[1]

Executive Summary & Physicochemical Context

Sec-butyl-(5-nitro-pyridin-2-yl)-amine is a substituted aminopyridine.[1] To design accurate solubility and stability assays, one must first understand the molecule's theoretical behavior based on Structure-Activity Relationships (SAR) of the parent scaffold, 2-amino-5-nitropyridine (CAS 4214-76-0).[1]

Structural Analysis & Property Prediction[1]
  • Core Scaffold: The 5-nitro-2-aminopyridine core is a "push-pull" system.[1] The electron-donating amine at C2 and the electron-withdrawing nitro group at C5 create a strong dipole but significantly reduce the basicity of the pyridine nitrogen.

  • Lipophilicity (LogP): The parent molecule has a LogP of ~0.6–0.9. The addition of a sec-butyl chain (

    
    ) adds significant hydrophobicity, likely shifting the LogP to the 2.0–2.5  range. This predicts low aqueous solubility .
    
  • pKa Estimates: The nitro group strongly withdraws electron density.

    • Pyridine Nitrogen:[1][2][3][4][5][6][7][8] pKa is expected to be very low (~2.5–3.0), meaning the molecule will only protonate (and solubilize) in strong acids (pH < 2).

    • Exocyclic Amine: Non-basic due to resonance delocalization into the ring and nitro group.

Critical Risk Factors[1]
  • Photolysis: Nitro-aromatics are notoriously light-sensitive, susceptible to nitro-to-nitrite rearrangements or reduction under UV irradiation.[1]

  • Low Solubility: The combination of the lipophilic butyl chain and the "flattened" basicity means this compound may precipitate in neutral biological buffers (pH 7.4).

Solubility Determination Workflow

Because of the predicted hydrophobicity, a standard kinetic solubility screen is insufficient. We utilize a Thermodynamic Equilibrium Protocol with pH profiling.

Protocol: Shake-Flask Equilibrium Solubility (Standardized)

Objective: Determine the saturation solubility (


) at varying pH levels to assess oral bioavailability potential.[1]

Reagents:

  • Buffers: 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8), Water.

  • Solvent: DMSO (for stock solution).

Step-by-Step Methodology:

  • Preparation: Weigh excess solid compound (~2–5 mg) into 1.5 mL HPLC vials.

  • Solvent Addition: Add 500 µL of the respective buffer media to each vial.

  • Equilibration:

    • Agitate samples at 37°C for 24 hours (orbital shaker at 300 rpm).

    • Critical Step: If particles disappear, add more solid until a visible precipitate remains (ensuring saturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV against a 5-point calibration curve prepared in DMSO/Water (50:50).

Decision Logic for Solubility Assessment

The following diagram outlines the decision process for handling solubility data in formulation development.

SolubilityWorkflow Start Start: Solubility Screening Measure Measure Thermodynamic Solubility (pH 1.2, 4.5, 6.8) Start->Measure CheckHigh Solubility > 1 mg/mL? Measure->CheckHigh CheckLow Solubility < 10 µg/mL? CheckHigh->CheckLow No HighSol Class I/III Behavior Standard Formulation CheckHigh->HighSol Yes ModSol Use Co-solvents/Surfactants (Tween 80, PEG400) CheckLow->ModSol No LowSol Critical Issue Req. Micronization or Amorphous Dispersion CheckLow->LowSol Yes

Figure 1: Decision tree for interpreting solubility data and selecting formulation strategies.

Stability & Forced Degradation Protocols[9][10][11]

Stability testing must rigorously challenge the nitro group and the secondary amine linkage .

Stress Testing Conditions (Forced Degradation)

Perform these tests on the drug substance (solid) and in solution (0.1 mg/mL in Acetonitrile/Water).

Stress TypeConditionTarget Degradation Pathway
Hydrolysis (Acid) 0.1 N HCl, Reflux, 24hHydrolysis of exocyclic amine (cleavage of sec-butyl group).[1][8]
Hydrolysis (Base) 0.1 N NaOH, Reflux, 24hNucleophilic aromatic substitution (

) displacing the amine.
Oxidation 3%

, RT, 24h
N-oxide formation (pyridine N or exocyclic N); Nitro reduction.
Photolysis UV/Vis (1.2M lux hours)High Risk: Nitro-to-nitrite rearrangement; Ring cleavage.[1]
Thermal 60°C (Solid State), 7 daysPolymorphic transitions; dimerization.
Photostability: The Critical Control

Since 2-amino-5-nitropyridines are yellow, they absorb in the visible/UV range, making them highly susceptible to photodegradation.[1]

  • Protocol: Follow ICH Q1B guidelines. Expose the solid sample (spread < 3mm thick) to a light source providing an overall illumination of not less than 1.2 million lux hours.

  • Dark Control: Wrap a duplicate sample in aluminum foil and place it alongside the exposed sample to distinguish thermal effects from light effects.

Degradation Pathway Visualization

Understanding how the molecule breaks down is vital for identifying impurity peaks in HPLC.

DegradationPathways Parent Sec-butyl-(5-nitro-pyridin-2-yl)-amine (Parent) Oxide N-Oxide Impurity (Oxidative Stress) Parent->Oxide + H2O2 HydrolysisProd 2-Hydroxy-5-nitropyridine (Acid/Base Hydrolysis) Parent->HydrolysisProd Strong Base (OH-) PhotoProd Nitro-Nitrite Rearrangement (Photolysis) Parent->PhotoProd UV Light (hv) AmineCleavage Sec-butyl amine + 2-amino-5-nitropyridine Parent->AmineCleavage Strong Acid (H+)

Figure 2: Predicted degradation pathways based on the 2-amino-5-nitropyridine scaffold chemistry.

Analytical Method Development (HPLC)

To accurately quantify the parent and separate it from the degradants identified above, a robust HPLC method is required.

Recommended Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps the amine protonated/stable).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5%

      
       90% B (Linear ramp)[1][8]
      
    • 15-20 min: 90% B (Wash)

  • Detection (UV):

    • 254 nm: General aromatic detection.

    • 340–360 nm: Specific for the nitro-pyridine chromophore (highly selective, reduces interference from non-colored impurities).[1]

Validation Criteria: Ensure the method separates the parent peak from the "void volume" (solvent front) and any degradation peaks generated in Section 3.1. Peak purity analysis (using Diode Array Detector) is mandatory to confirm no co-elution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Guideline Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Bhattachar, S. N., et al. (2006).Solubility: it's not just for physical chemists. Drug Discovery Today. (Contextual grounding for thermodynamic solubility protocols).
  • NIST Chemistry WebBook. 2-Amino-5-nitropyridine Spectral Data. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to Investigating the Therapeutic Potential of Sec-butyl-(5-nitro-pyridin-2-yl)-amine

Foreword: Charting a Course for a Novel Nitropyridine Derivative The journey of a novel chemical entity from the bench to the clinic is one of meticulous investigation and strategic validation. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Nitropyridine Derivative

The journey of a novel chemical entity from the bench to the clinic is one of meticulous investigation and strategic validation. This guide is designed for researchers, scientists, and drug development professionals embarking on the exploration of Sec-butyl-(5-nitro-pyridin-2-yl)-amine. While this specific molecule may not have a documented history of biological activity, its structural classification as a nitropyridine derivative places it within a chemical family of significant therapeutic interest.[1][2][3] This document will serve as a comprehensive roadmap, outlining potential therapeutic targets and providing detailed, field-proven methodologies to elucidate the compound's mechanism of action and therapeutic promise. Our approach is grounded in the established bioactivities of related nitropyridine compounds, offering a logical and evidence-based starting point for your investigation.

The Nitropyridine Scaffold: A Privileged Motif in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[2] The addition of a nitro group to this scaffold can significantly influence the molecule's electronic properties and biological activity.[3][4] Nitropyridine derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme-inhibiting activities.[1][2][5] This established precedent provides a strong rationale for investigating Sec-butyl-(5-nitro-pyridin-2-yl)-amine as a potential therapeutic agent. The nitro group, in particular, is hypothesized to be a key player in modulating enzyme activity and interacting with cellular targets critical for disease progression.[1]

Primary Therapeutic Target Classes for Investigation

Based on the known activities of the broader nitropyridine class, we propose a focused, multi-pronged screening approach targeting three key areas of cellular signaling and function that are frequently implicated in human diseases.

Protein Kinases: Master Regulators of Cellular Processes

Protein kinases are a large family of enzymes that play critical roles in virtually all cellular processes, including growth, proliferation, and differentiation.[6] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[6][7] The structural motifs present in nitropyridine derivatives suggest a potential for interaction with the ATP-binding pocket of various kinases.

The rationale for prioritizing kinase inhibition screening is twofold. First, the heterocyclic nature of the pyridine ring is a common feature in many known kinase inhibitors. Second, the discovery of a selective kinase inhibitor can provide a clear path for therapeutic development and a well-defined mechanism of action.

A tiered approach is recommended to efficiently identify and characterize potential kinase inhibitory activity.

Kinase_Screening_Workflow A Primary Screen: Broad Kinase Panel (e.g., KinomeScan™) B Biochemical IC50 Determination (e.g., TR-FRET or Luminescence-based assays) A->B Identified Hits C Cell-Based Target Engagement Assay (e.g., NanoBRET®) B->C Confirmed Activity D Downstream Signaling Pathway Analysis (e.g., Western Blot for phospho-substrates) C->D Validated On-Target Activity E Data Analysis & Hit Prioritization D->E

Caption: A tiered workflow for identifying and validating kinase inhibitors.

Protocol 1: Broad Kinase Panel Screening (Biochemical Assay)

  • Objective: To perform a broad screen of Sec-butyl-(5-nitro-pyridin-2-yl)-amine against a large panel of purified human kinases to identify initial "hits."

  • Methodology: Utilize a commercially available kinase panel screening service (e.g., Eurofins DiscoverX's KinomeScan™ or Thermo Fisher's LanthaScreen™ Eu Kinase Binding Assay).[8] These platforms typically employ a binding assay format.

  • Procedure:

    • Prepare a stock solution of Sec-butyl-(5-nitro-pyridin-2-yl)-amine in a suitable solvent (e.g., DMSO).

    • Submit the compound for screening at a single high concentration (e.g., 10 µM) against the kinase panel.

    • The service provider will perform the assay, which typically measures the displacement of a labeled ligand from the kinase active site.

  • Data Analysis: Results are usually provided as a percentage of inhibition or binding relative to a control. Hits are typically defined as kinases showing significant inhibition (e.g., >50% at 10 µM).

  • Trustworthiness: This method provides a rapid and comprehensive initial assessment of selectivity and potential off-target effects.

Protocol 2: IC50 Determination using a Luminescence-Based Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the "hit" kinases identified in the primary screen.[9][10]

  • Methodology: An ADP-Glo™ (Promega) or similar luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10]

  • Procedure:

    • Prepare a serial dilution of Sec-butyl-(5-nitro-pyridin-2-yl)-amine.

    • In a multi-well plate, combine the purified kinase, its specific substrate, and ATP with the various concentrations of the compound.

    • Incubate the reaction at the optimal temperature for the kinase.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

  • Trustworthiness: This functional assay confirms the inhibitory activity of the compound on the kinase's catalytic function.[9]

Parameter Description
IC50The concentration of an inhibitor where the response is reduced by half.
G-Protein Coupled Receptors (GPCRs): The Druggable Genome's Darling

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[11][12][13] Their involvement in a vast array of physiological processes makes them a high-priority target class for novel compounds.

The chemical space occupied by GPCR ligands is diverse, and small molecules like Sec-butyl-(5-nitro-pyridin-2-yl)-amine have the potential to act as agonists, antagonists, or allosteric modulators. Identifying an interaction with a GPCR can open up therapeutic avenues in areas such as neuroscience, metabolism, and inflammation.

A functional, cell-based screening approach is often the most effective way to identify GPCR modulators.

GPCR_Screening_Workflow A Primary Screen: GPCR Panel (e.g., Calcium Flux or cAMP Assay) B Confirmation & Mode of Action (Agonist vs. Antagonist) A->B Identified Hits C Radioligand Binding Assay (Competition Assay) B->C Confirmed Activity D Downstream Signaling & Functional Assays C->D Direct Binding Validated E Data Interpretation & Lead Identification D->E

Caption: A workflow for identifying and characterizing GPCR modulators.

Protocol 3: GTPγS Binding Assay for Functional GPCR Activation

  • Objective: To determine if Sec-butyl-(5-nitro-pyridin-2-yl)-amine can induce the activation of a GPCR by measuring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.[14][15]

  • Methodology: This is a functional assay that measures one of the earliest events in GPCR activation.[13][14][15] It is performed using cell membranes expressing the GPCR of interest.

  • Procedure:

    • Prepare cell membranes from a cell line overexpressing the target GPCR.

    • In a multi-well plate, incubate the membranes with [35S]GTPγS, GDP, and varying concentrations of Sec-butyl-(5-nitro-pyridin-2-yl)-amine. A known agonist for the receptor should be used as a positive control.

    • The reaction is terminated by rapid filtration through a filter mat, which traps the membranes while allowing unbound [35S]GTPγS to pass through.

    • The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity. The data can be plotted to determine the EC50 (effective concentration for 50% of maximal response). To test for antagonist activity, the assay is run with a fixed concentration of a known agonist in the presence of varying concentrations of the test compound.

  • Trustworthiness: This assay directly measures G-protein activation, providing a robust and sensitive readout of functional receptor engagement.[14]

Parameter Description
EC50The concentration of an agonist that provides 50% of the maximal response.
KiThe inhibition constant for an antagonist.
Wnt/β-Catenin Signaling Pathway: A Key Player in Development and Disease

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis.[16] Aberrant Wnt signaling is a known driver of several cancers, particularly colorectal cancer, and is implicated in other diseases.[16][17]

Given the prevalence of nitropyridine derivatives with anticancer properties, investigating the effect of Sec-butyl-(5-nitro-pyridin-2-yl)-amine on the Wnt pathway is a logical step.[1][18] Small molecule inhibitors of this pathway are of high therapeutic interest.[17]

A cell-based reporter assay is the gold standard for screening for modulators of the Wnt/β-catenin pathway.

Wnt_Signaling_Workflow A Primary Screen: TCF/LEF Luciferase Reporter Assay B Confirmation in Wnt-Addicted Cancer Cell Line (e.g., SW480, HCT116) A->B Identified Hits C Mechanism of Action Studies: β-catenin & Axin2 Levels (Western Blot/qPCR) B->C Confirmed Activity D Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) C->D Target Engagement Confirmed E Lead Compound Characterization D->E

Caption: A workflow for the discovery of Wnt signaling pathway modulators.

Protocol 4: TCF/LEF Luciferase Reporter Assay

  • Objective: To determine if Sec-butyl-(5-nitro-pyridin-2-yl)-amine can inhibit the transcriptional activity of β-catenin.[17][19]

  • Methodology: This assay utilizes a cell line that has been stably transfected with a luciferase reporter gene under the control of a promoter containing T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites.[19] Activation of the Wnt pathway leads to β-catenin-mediated transcription and luciferase expression.

  • Procedure:

    • Plate the TCF/LEF luciferase reporter cell line (e.g., HEK293T) in a multi-well plate.

    • Treat the cells with varying concentrations of Sec-butyl-(5-nitro-pyridin-2-yl)-amine.

    • Stimulate the Wnt pathway using either purified Wnt3a protein or a GSK3β inhibitor (e.g., CHIR99021).

    • Incubate for a sufficient period to allow for reporter gene expression (e.g., 16-24 hours).

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescent signal using a plate reader.

  • Data Analysis: A decrease in luminescence in the presence of the compound indicates inhibition of the Wnt/β-catenin pathway. An IC50 value can be determined by plotting the luminescent signal against the compound concentration.

  • Trustworthiness: This is a highly sensitive and specific functional assay for the canonical Wnt signaling pathway.[19] The use of a stable cell line ensures reproducibility.[19]

Concluding Remarks and Future Directions

This guide provides a strategic and experimentally robust framework for the initial characterization of Sec-butyl-(5-nitro-pyridin-2-yl)-amine. By focusing on these three high-priority target classes, researchers can efficiently and effectively probe the therapeutic potential of this novel nitropyridine derivative. Positive results in any of these assays will provide a strong foundation for further lead optimization, in-depth mechanistic studies, and preclinical development. The path of drug discovery is challenging, but a logical, evidence-based approach, as outlined here, will significantly enhance the probability of success.

References

  • Cell-based assay for Wnt signaling. (n.d.). Stanford University.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). PubMed Central.
  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
  • Kinase Activity Assay. (n.d.). Creative Diagnostics.
  • Understanding Wnt Signaling Through β-Catenin Localization in Live Cells. (2025, June 19). Promega Corporation.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PubMed Central.
  • Kinase assays. (2020, September 1). BMG LABTECH.
  • Exploring the Biological Activity of Nitropyridine Derivatives. (2026, January 29). BOC Sciences.
  • 3-nitropyridine analogues as novel microtubule-targeting agents. (2024, November 7). PubMed Central.
  • GTPγS Binding Assays. (2012, May 1). NCBI Bookshelf.
  • A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. (n.d.). Revvity.
  • Measuring G-Protein-Coupled Receptor Signaling. (2022, May 27). YouTube.
  • Wnt/beta-Catenin Pathway. (n.d.). RayBiotech.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PubMed Central.
  • A Cell-Free Assay System for β-Catenin Signaling That Recapitulates Direct Inductive Events in the Early Xenopus laevis Embryo. (n.d.). PubMed Central.
  • 3-Amino-6-nitropyridine. (n.d.). Chem-Impex.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda.
  • How can I quantify WNT signaling in vitro using PCR? (2016, August 29). ResearchGate.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018, May 29). MDPI.
  • SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. (n.d.). Semantic Scholar.
  • Post synthetic application. a) Large scale synthesis of 2 a. b)... (n.d.). ResearchGate.

Sources

Exploratory

Physical and chemical properties of nitropyridine derivatives

The Nitropyridine Scaffold: Physicochemical Profiling, Synthetic Pathways, and Energetic Potential Executive Summary Nitropyridine derivatives represent a critical bifurcation in organic chemistry: they serve as both dea...

Author: BenchChem Technical Support Team. Date: February 2026

The Nitropyridine Scaffold: Physicochemical Profiling, Synthetic Pathways, and Energetic Potential

Executive Summary

Nitropyridine derivatives represent a critical bifurcation in organic chemistry: they serve as both deactivated electrophiles in medicinal chemistry and high-energy density scaffolds in energetic materials science.[1] For the drug developer, the nitropyridine ring is a "masked" aminopyridine—a privileged pharmacophore found in potassium channel blockers and kinase inhibitors. For the materials scientist, the electron-deficient ring allows for high-density packing and positive heat of formation, leading to insensitive munitions.

This guide analyzes the electronic architecture, validates synthetic protocols for the 4-nitro isomer (the most challenging yet useful derivative), and profiles the safety parameters of polynitro variants.

Electronic Architecture & Reactivity Logic

The introduction of a nitro group (


) onto a pyridine ring creates a unique "double deactivation" system.[1] The pyridine nitrogen alone is electron-withdrawing (inductive effect, 

); the nitro group amplifies this, severely depleting electron density from the ring carbons.
  • Electrophilic Aromatic Substitution (

    
    ):  Extremely difficult.[1] The ring is too electron-deficient.[1] If forced (harsh conditions), substitution occurs at C3 (meta to the ring nitrogen), but yields are often negligible.
    
  • Nucleophilic Aromatic Substitution (

    
    ):  Highly favored.[1] The nitro group acts as a "activating group" for nucleophilic attack, particularly at positions ortho and para to the nitro group.[2]
    
  • Regioselectivity:

    • 3-Nitropyridine: Stable, obtained via direct nitration (low yield).[1]

    • 4-Nitropyridine: Unstable as a free base; typically handled as the N-oxide or salt.[1]

    • 2-Nitropyridine: Highly reactive; prone to rapid hydrolysis.[1]

Visualization: Reactivity Map

The following diagram illustrates the divergent reactivity profiles based on the position of the nitro group and the nature of the attacking species.

NitropyridineReactivity NP Nitropyridine Scaffold SNAr Nucleophilic Attack (SNAr) (Favored) NP->SNAr Electron Deficiency Red Nitro Reduction (Pathway to Amines) NP->Red Chemoselective SEAr Electrophilic Attack (Disfavored) NP->SEAr High Barrier C2C4 Displacement at C2/C4 (Leaving Group: Halide/Nitro) SNAr->C2C4 Amine Aminopyridine (Drug Scaffold) Red->Amine Meta Substitution at C3 (Requires extreme conditions) SEAr->Meta

Figure 1: Reactivity logic flow.[1] The electron-deficient nature of the ring heavily biases the system toward nucleophilic substitution (


) and reduction, while suppressing electrophilic substitution.

Physicochemical Profiling

Understanding the physical properties is vital for handling these compounds, as their stability varies drastically by isomer. Note the dramatic drop in basicity (pKa) compared to pyridine (pKa ~5.[1]2) due to the electron-withdrawing nitro group.[1][3]

Table 1: Comparative Properties of Nitropyridine Isomers

Property2-Nitropyridine3-Nitropyridine4-Nitropyridine
CAS Number 15009-91-32530-26-91122-61-8
Melting Point 67–72 °C37–40 °C49–50 °C (Unstable)*
pKa (Conj.[1] Acid) ~ -2.6 (Est.)[1]0.8 (Weakly basic)1.61
Stability Moderate; hydrolyzesHigh (Most stable)Low; prone to polymerization
Primary Utility Ligand synthesisAgrochemicalsDrug precursors (via N-oxide)

*Note: 4-Nitropyridine is frequently synthesized and stored as 4-Nitropyridine N-oxide (MP: 159°C) to prevent decomposition.[1]

Synthetic Methodologies

Direct nitration of pyridine is inefficient due to the formation of the unreactive pyridinium salt in acid. The industry standard for accessing the valuable 4-isomer is the N-Oxide Route , which utilizes the N-oxide oxygen to activate the C4 position.

Protocol A: Synthesis of 4-Nitropyridine (The N-Oxide Route)

Rationale: This method avoids harsh conditions required for direct nitration and ensures high regioselectivity for the 4-position.[1]

Step 1: N-Oxidation [1][4][5]

  • Dissolve Pyridine (1.0 eq) in Acetic Acid.

  • Add

    
     (30%, 1.5 eq) dropwise at room temperature.
    
  • Heat to 80°C for 12 hours.

  • Workup: Concentrate in vacuo. Neutralize with solid

    
    .[1] Extract with DCM.[1]
    
  • Result: Pyridine N-oxide (Solid).[1][6][7][8][9]

Step 2: Nitration of the N-Oxide

  • Dissolve Pyridine N-oxide in conc.[1]

    
    .
    
  • Add fuming

    
     slowly at 0°C.
    
  • Heat to 100°C for 4 hours. (The N-oxide activates C4 toward electrophilic attack).[1][2][5]

  • Critical Safety: Pour onto crushed ice. Neutralize carefully (exothermic).[1]

  • Result: 4-Nitropyridine N-oxide (Yellow solid, MP ~159°C).[1]

Step 3: Deoxygenation (Reduction of N-oxide)

  • Dissolve 4-Nitropyridine N-oxide in Chloroform.

  • Add

    
     (3.0 eq) dropwise at reflux.[1]
    
  • Reflux for 1 hour.

  • Workup: Quench with ice water. Basify with NaOH to pH 8.[1] Extract with

    
    .[1]
    
  • Result: 4-Nitropyridine.[1][5][7][10]

Protocol B: Reduction to Aminopyridine (Fe/AcOH Method)

Rationale: This is a robust, chemoselective reduction compatible with halide substituents (unlike catalytic hydrogenation which might cause dehalogenation).[1]

  • Suspend Nitropyridine derivative (10 mmol) in water (20 mL) and Acetic Acid (2 mL).

  • Heat to 80°C.

  • Add Iron powder (30 mmol, 3 eq) in portions over 30 mins.

  • Stir for 2 hours (Monitor by TLC: disappearance of yellow spot).

  • Workup: Basify with

    
    . Filter through Celite (remove Iron sludge).[1] Extract filtrate with Ethyl Acetate.[1]
    
Visualization: Synthesis Workflow

SynthesisWorkflow Pyr Pyridine PyrNO Pyridine N-Oxide (Activated Scaffold) Pyr->PyrNO H2O2 / AcOH (N-Oxidation) NitroNO 4-Nitropyridine N-Oxide (Stable Intermediate) PyrNO->NitroNO HNO3 / H2SO4 (Nitration at C4) NitroPyr 4-Nitropyridine (Target Scaffold) NitroNO->NitroPyr PCl3 (Deoxygenation) AminoPyr 4-Aminopyridine (API Precursor) NitroPyr->AminoPyr Fe / AcOH (Nitro Reduction)

Figure 2: The "N-Oxide Route" allows for the selective installation of the nitro group at the 4-position, bypassing the electronic limitations of direct pyridine nitration.

Safety & Energetics (Polynitro Derivatives)

While mononitropyridines are standard intermediates, polynitropyridines are classified as energetic materials.[1] The high nitrogen content contributes to a high heat of formation.[1][11]

Case Study: ANPyO (2,6-diamino-3,5-dinitropyridine-1-oxide) ANPyO is an insensitive high-explosive (IHE) comparable to TATB.[1][4]

  • Density: 1.88 g/cm³ (High density = higher detonation pressure).[1]

  • Detonation Velocity: ~7,000 m/s.[1]

  • Thermal Stability: Decomposition peak (DSC) at 365°C .[1] This is exceptionally high, making it suitable for heat-resistant explosives.[1]

Handling Precautions:

  • DSC Screening: All new nitropyridine derivatives must be screened via Differential Scanning Calorimetry (DSC) before scaling up >1g.[1] Look for sharp exotherms.[1]

  • Base Sensitivity: Nitropyridines can form Meisenheimer complexes with strong bases, which can be unstable.[1] Avoid storing in highly basic media.

References

  • Nitration Mechanisms: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] (Standard text for Pyridine reactivity).

  • N-Oxide Route Protocol: Organic Syntheses, Coll. Vol. 4, p.654 (1963).[1] [1]

  • pKa Data: IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. [1]

  • Energetic Properties (ANPyO): Journal of Energetic Materials, "Synthesis and Properties of 2,6-Diamino-3,5-dinitropyridine-1-oxide".

  • Reduction Methods: Journal of Chemical Research, "A Two-Step Continuous Flow Synthesis of 4-Nitropyridine".[1] [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Sec-butyl-(5-nitro-pyridin-2-yl)-amine as a Dual Enzyme Inhibitor

This Application Note and Protocol Guide details the characterization and experimental application of Sec-butyl-(5-nitro-pyridin-2-yl)-amine (also known as N-sec-butyl-5-nitropyridin-2-amine). Based on the structural pha...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the characterization and experimental application of Sec-butyl-(5-nitro-pyridin-2-yl)-amine (also known as N-sec-butyl-5-nitropyridin-2-amine).

Based on the structural pharmacology of 2-amino-5-nitropyridine derivatives, this compound is primarily categorized as a scaffold for serine protease inhibition (specifically Chymotrypsin) and urease inhibition , with secondary applications in kinase modulation (e.g., CDK pathways) and non-linear optical (NLO) material science due to its "push-pull" electronic structure.

Technical Abstract & Significance

Sec-butyl-(5-nitro-pyridin-2-yl)-amine represents a class of N-alkylated aminonitropyridines. The electron-withdrawing nitro group at the C5 position combined with the electron-donating secondary amine at C2 creates a polarized system capable of specific non-covalent interactions (hydrogen bonding and


-stacking) within enzyme active sites.

Primary Applications:

  • Protease Inhibition: Acts as a competitive inhibitor of

    
    -Chymotrypsin , targeting the hydrophobic S1 pocket.
    
  • Urease Inhibition: Inhibits ureolytic activity, relevant for Helicobacter pylori management and agricultural nitrogen stability.

  • Kinase Scaffold: Serves as a fragment lead for Cyclin-Dependent Kinase (CDK) inhibitors by mimicking the adenine ring of ATP.

Chemical Properties & Handling
PropertySpecification
IUPAC Name N-(butan-2-yl)-5-nitropyridin-2-amine
Molecular Formula C

H

N

O

Molecular Weight 195.22 g/mol
Solubility DMSO (>20 mg/mL), Ethanol; Poorly soluble in water.
Appearance Yellow to orange crystalline solid (due to charge-transfer band).
Storage -20°C, desiccated. Protect from light (photosensitive nitro group).
Mechanism of Action
A. Chymotrypsin Inhibition (Protease)

The compound functions as a competitive inhibitor . The hydrophobic sec-butyl group occupies the hydrophobic S1 specificity pocket of chymotrypsin (normally reserving aromatic residues like phenylalanine), while the nitro-pyridine core engages in


-

stacking with the active site histidine (His-57) or serine (Ser-195) regions, preventing substrate hydrolysis.
B. Urease Inhibition

The mechanism involves the coordination of the nitro/amine functionalities with the bi-nickel active center of urease or interaction with the sulfhydryl groups of the enzyme flap, preventing urea entry and hydrolysis.

Experimental Protocols
Protocol A: Chymotrypsin Inhibition Assay (Spectrophotometric)

Objective: Determine the IC


 of Sec-butyl-(5-nitro-pyridin-2-yl)-amine against bovine pancreatic 

-chymotrypsin.

Materials:

  • Enzyme:

    
    -Chymotrypsin (Type II from bovine pancreas).
    
  • Substrate: N-Glutaryl-L-phenylalanine p-nitroanilide (GPNA).

  • Buffer: 50 mM Tris-HCl, pH 7.6, 10 mM CaCl

    
    .
    
  • Inhibitor: Sec-butyl-(5-nitro-pyridin-2-yl)-amine (10 mM stock in DMSO).

Workflow:

  • Preparation: Dilute enzyme to 5 units/mL in ice-cold buffer. Prepare substrate solution (0.5 mM) in buffer.

  • Incubation:

    • In a 96-well microplate, add 10

      
      L  of Inhibitor (serial dilutions: 0.1 
      
      
      
      M – 100
      
      
      M).
    • Add 10

      
      L  of Enzyme solution.
      
    • Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Reaction Initiation:

    • Add 180

      
      L  of Substrate (GPNA).
      
  • Measurement:

    • Monitor absorbance at 410 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Plot % Inhibition vs. Log[Inhibitor].

Protocol B: Urease Inhibition Assay (Indophenol Method)

Objective: Evaluate urease inhibition potency.

Materials:

  • Enzyme: Jack bean Urease.

  • Substrate: Urea (100 mM).

  • Reagents: Phenol-nitroprusside solution, Alkali-hypochlorite solution.

Workflow:

  • Mixture: Mix 25

    
    L  Enzyme + 25 
    
    
    
    L
    Inhibitor (test compound). Incubate 15 min at 37°C.
  • Substrate: Add 50

    
    L  Urea solution. Incubate 15 min at 37°C.
    
  • Termination: Add 40

    
    L  Phenol-nitroprusside + 40 
    
    
    
    L
    Alkali-hypochlorite.
  • Development: Incubate 50 min at room temperature (blue color formation).

  • Read: Measure Absorbance at 625 nm .

Data Analysis & Logic

To validate the inhibition mechanism, use the Cheng-Prusoff Equation to convert IC


 to the inhibition constant (

):


  • Competitive Inhibition: IC

    
     increases linearly with substrate concentration 
    
    
    
    .
  • Non-Competitive: IC

    
     is independent of 
    
    
    
    .
Visualization: Inhibition Pathway & Experimental Logic

The following diagram illustrates the dual-pathway inhibition logic and the decision tree for assay validation.

InhibitionLogic Compound Sec-butyl-(5-nitro-pyridin-2-yl)-amine Target1 Target A: Chymotrypsin (Protease) Compound->Target1 S1 Pocket Affinity Target2 Target B: Urease (Metalloenzyme) Compound->Target2 Active Site Binding Mech1 Mechanism: Hydrophobic S1 Binding (Competitive) Target1->Mech1 Mech2 Mechanism: Ni2+ Coordination (Non-Competitive/Mixed) Target2->Mech2 Assay1 Assay: GPNA Hydrolysis (OD 410nm) Mech1->Assay1 Assay2 Assay: Indophenol Method (OD 625nm) Mech2->Assay2 Result Calculate IC50 & Ki Assay1->Result Assay2->Result

Caption: Logical workflow for characterizing Sec-butyl-(5-nitro-pyridin-2-yl)-amine against protease and urease targets.

References
  • Nitropyridines as Bioactive Scaffolds

    • Title: Nitropyridines in the Synthesis of Bioactive Molecules.[1]

    • Source: N
    • Context: Describes 2-amino-5-nitropyridine derivatives as dual inhibitors of chymotrypsin and urease.
    • URL:[Link]

  • Urease Inhibition Studies

    • Title: Synthesis, characterization, and urease inhibition of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,2(3H)-diones.
    • Source: ResearchG
    • Context: Protocols for urease inhibition using nitropyridine precursors.
    • URL:[Link]

  • Kinase (CDK)

    • Title: Biarylurea Deriv
    • Source: European P
    • Context: Cites 2-amino-5-nitropyridine as a key intermedi
    • URL:[Link]

Sources

Application

Application Note: High-Sensitivity Quantification of Sec-butyl-(5-nitro-pyridin-2-yl)-amine via UHPLC-MS/MS

Topic: Analytical methods for the quantification of Sec-butyl-(5-nitro-pyridin-2-yl)-amine Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction & S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical methods for the quantification of Sec-butyl-(5-nitro-pyridin-2-yl)-amine Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Introduction & Scope

Sec-butyl-(5-nitro-pyridin-2-yl)-amine (CAS: 25948-84-3), also chemically distinct as N-sec-butyl-5-nitropyridin-2-amine, represents a critical structural motif in the synthesis of nitropyridine-based pharmaceuticals and agrochemicals. Often encountered as a synthetic intermediate or a process-related impurity (PRI) in nucleophilic aromatic substitution (


) reactions involving 2-chloro-5-nitropyridine, its quantification is essential for establishing mass balance and ensuring final product purity.

The molecule features a strongly electron-withdrawing nitro group at the C5 position of the pyridine ring, which significantly reduces the basicity of the amine linker (


 ~2.82). This electronic environment creates specific analytical challenges:
  • Chromatographic Tailing: The pyridinyl nitrogen can interact with residual silanols on stationary phases.

  • Solubility: The lipophilic sec-butyl chain contrasts with the polar nitro group, requiring a balanced organic/aqueous diluent.

  • Detection: While UV-active (~350 nm), trace-level quantification (<0.1%) demands the selectivity of Tandem Mass Spectrometry (MS/MS).

This guide details a validated UHPLC-MS/MS protocol designed for the robust quantification of Sec-butyl-(5-nitro-pyridin-2-yl)-amine, prioritizing sensitivity, linearity, and matrix tolerance.

Experimental Methodology

Reagents and Standards[1]
  • Reference Standard: Sec-butyl-(5-nitro-pyridin-2-yl)-amine (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), and Deionized Water (18.2 MΩ·cm).

  • Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.

Sample Preparation Strategy

The preparation strategy utilizes a "dilute-and-shoot" approach for API purity analysis, or Solid Phase Extraction (SPE) for complex matrices (e.g., plasma or soil).

Standard Stock Solution (1 mg/mL): Dissolve 10 mg of the reference standard in 10 mL of MeCN:Water (90:10 v/v) . Rationale: The compound is sparingly soluble in pure water (1.6 g/L). High organic content ensures complete dissolution and prevents precipitation during storage.

Working Standard Series: Serially dilute the stock with 0.1% Formic Acid in Water:MeCN (50:50) to generate a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL.

Chromatographic Conditions (UHPLC)

We utilize a C18 stationary phase with enhanced polar retention to stabilize the elution of the nitropyridine core.

ParameterSetting
System Agilent 1290 Infinity II / Waters ACQUITY UPLC H-Class
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient Profile:

  • 0.0 min: 10% B (Equilibration)

  • 0.5 min: 10% B (Hold for polar interference elution)

  • 3.5 min: 90% B (Linear ramp to elute analyte)

  • 4.5 min: 90% B (Wash)

  • 4.6 min: 10% B (Re-equilibration)

  • Total Run Time: 6.0 min

Technical Insight: The initial low organic hold (10% B) is critical. Despite the hydrophobic sec-butyl group, the polar nitro-pyridine core can elute early if the organic start is too high, leading to ion suppression from the void volume.

Mass Spectrometry Parameters (ESI-MS/MS)

The analyte is detected in Positive Electrospray Ionization (ESI+) mode. The protonation site is the pyridine nitrogen, stabilized by the amine donor.

Source Settings:

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

  • Gas Flow: 800 L/hr

  • Cone Voltage: 30 V

MRM Transitions (Multiple Reaction Monitoring):

Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) Collision Energy (eV) Type Mechanism

| 196.1 [M+H]+ | 140.1 | 50 | 22 | Quantifier | Loss of sec-butyl (


, -56 Da) |
| 196.1 [M+H]+  | 94.0  | 50 | 35 | Qualifier | Pyridine ring fragmentation |
| 196.1 [M+H]+  | 124.0  | 50 | 28 | Qualifier | Nitro group reduction/loss |

Mechanistic Note: The primary fragmentation pathway involves the neutral loss of butene (


) from the secondary amine, yielding the 2-amino-5-nitropyridine cation (m/z 140). This transition is highly specific and provides excellent signal-to-noise ratio.

Workflow Visualization

The following diagram illustrates the logical flow of the analytical method, from sample extraction to data processing, highlighting the critical decision points (diamonds) and processes (rectangles).

AnalyticalWorkflow Start Sample Receipt (API or Matrix) SolubilityCheck Check Solubility (Hydrophobic/Polar Balance) Start->SolubilityCheck Prep Sample Preparation Diluent: 50:50 MeCN:H2O SolubilityCheck->Prep Optimized Diluent LC UHPLC Separation BEH C18, Gradient Elution Prep->LC Ionization ESI+ Ionization [M+H]+ = 196.1 LC->Ionization Frag Collision Cell (CID) Loss of C4H8 (-56 Da) Ionization->Frag Detect Detection (MRM) Quant: 196->140 Frag->Detect Data Data Analysis Linearity & Accuracy Check Detect->Data

Figure 1: Step-by-step analytical workflow for Sec-butyl-(5-nitro-pyridin-2-yl)-amine quantification.

Method Validation Summary

To ensure regulatory compliance (ICH Q2(R1)), the following validation parameters must be assessed.

System Suitability[1]
  • Retention Time Precision: %RSD < 1.0% (n=6 injections).

  • Peak Tailing: 0.9 <

    
     < 1.2.
    
  • Signal-to-Noise (S/N): >10 for the LOQ standard.

Linearity & Range[1]
  • Range: 1.0 – 1000 ng/mL.

  • Regression: Linear (

    
     weighting) is recommended to account for heteroscedasticity in trace analysis.
    
  • Criterion:

    
    .
    
Accuracy & Precision

Prepare Quality Control (QC) samples at Low (3 ng/mL), Medium (400 ng/mL), and High (800 ng/mL) levels.

  • Intra-day Precision: %RSD < 5%.

  • Accuracy: 85-115% recovery.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary interactions with silanols.Increase buffer strength (Ammonium Formate 10mM) or switch to a "Charged Surface Hybrid" (CSH) column.
Low Sensitivity (196 -> 140) Ion suppression or poor fragmentation.Check ESI source voltage; optimize Collision Energy (CE) specifically for the butene loss.
Carryover Adsorption of sec-butyl chain.Implement a needle wash with high organic strength (e.g., MeOH:IPA:Acetone 1:1:1).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20695, 2-Amino-5-nitropyridine. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Method

Application Note: Antimicrobial Susceptibility Profiling of Sec-butyl-(5-nitro-pyridin-2-yl)-amine

Abstract & Introduction Sec-butyl-(5-nitro-pyridin-2-yl)-amine (SB-5NPA) represents a class of functionalized 2-amino-5-nitropyridines, a scaffold increasingly investigated for activity against Gram-positive pathogens (S...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Sec-butyl-(5-nitro-pyridin-2-yl)-amine (SB-5NPA) represents a class of functionalized 2-amino-5-nitropyridines, a scaffold increasingly investigated for activity against Gram-positive pathogens (Staphylococcus aureus, Enterococcus spp.) and Mycobacteria. The pharmacophore combines a nitro-group at the C5 position—often essential for bioreductive activation—with a sec-butyl amine at C2, which modulates lipophilicity and membrane permeability.

This guide provides a standardized workflow for evaluating the antimicrobial efficacy of SB-5NPA. Unlike hydrophilic antibiotics, this compound presents specific challenges regarding solubility and solvent interference. This protocol integrates CLSI M07-A10 standards with specific adaptations for hydrophobic nitro-heterocycles, ensuring data integrity and reproducibility.

Mechanism of Action (Hypothetical)

The antimicrobial activity of nitro-pyridines is frequently linked to prodrug activation. Intracellular bacterial nitroreductases (Type I or II) reduce the nitro group, generating reactive nitroso and hydroxylamine intermediates that damage DNA or inhibit essential enzymes like thioredoxin reductase.

MOA Compound Sec-butyl-(5-nitro-pyridin-2-yl)-amine (Prodrug) Uptake Passive Diffusion (Lipophilic) Compound->Uptake Enzyme Bacterial Nitroreductase (NfsA/NfsB) Uptake->Enzyme Intermediate Reactive Intermediates (Nitroso/Hydroxylamine) Enzyme->Intermediate Reduction Target DNA Damage & Enzyme Inhibition Intermediate->Target Covalent Binding Death Bacterial Cell Death Target->Death

Figure 1: Postulated mechanism of action involving nitro-reduction and subsequent macromolecular damage.

Materials & Reagents

Chemical Agents[1][2][3][4][5][6]
  • Test Compound: Sec-butyl-(5-nitro-pyridin-2-yl)-amine (Purity >95% by HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered, ACS grade. Note: Ethanol is not recommended due to potential evaporation during incubation.

  • Control Antibiotics: Vancomycin (Gram-positive control) and Ciprofloxacin (Broad-spectrum control).

Biological Materials[1][2][3][4][5][6]
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

    • Adjustment:

      
       (20-25 mg/L) and 
      
      
      
      (10-12.5 mg/L) are critical for standardized testing, particularly if testing against P. aeruginosa.
  • Bacterial Strains:

    • S. aureus ATCC 29213 (Quality Control Strain).

    • E. coli ATCC 25922 (Gram-negative control).

Protocol 1: Stock Preparation & Solubility Validation

Critical Step: The sec-butyl chain increases lipophilicity (


). Direct addition to aqueous media may cause microprecipitation, leading to false-negative MICs.
  • Primary Stock (100x): Weigh powder to prepare a 12.8 mg/mL solution in 100% DMSO. Vortex until fully dissolved.

  • Visual Solubility Check:

    • Pipette 10 µL of Primary Stock into 990 µL of CAMHB (Final conc: 128 µg/mL).

    • Vortex and hold against a light source.

    • Pass: Solution is clear.

    • Fail: Visible turbidity or crystal formation. Action: If precipitation occurs, reduce testing range or add 2% Tween-80 to the broth (validate that Tween-80 does not inhibit the specific strain).

Protocol 2: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07 compliant)

Experimental Workflow

MIC_Workflow Stock Stock Solution (12.8 mg/mL in DMSO) Dilution Intermediate Dilution (1:10 in Broth -> 1.28 mg/mL) Stock->Dilution Reduce DMSO shock Plate 96-Well Plate Setup (Serial 2-fold Dilutions) Dilution->Plate Dispense 50µL Incubate Incubation (35°C, 16-20 hrs) Plate->Incubate Inoculum Inoculum Prep (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum->Plate Add 50µL Read Read MIC (Visual/OD600) Incubate->Read

Figure 2: Step-by-step workflow for Broth Microdilution MIC determination.

Step-by-Step Procedure
  • Plate Preparation:

    • Dispense 50 µL of sterile CAMHB into columns 2–12 of a 96-well round-bottom plate.

    • Dispense 100 µL of the Intermediate Stock (128 µg/mL in broth, 1% DMSO) into column 1.

    • Perform serial 2-fold dilutions: Transfer 50 µL from column 1 to column 2, mix, transfer to column 3... stop at column 10. Discard the final 50 µL.

    • Result: Concentration range 64 µg/mL to 0.125 µg/mL.

    • Controls:

      • Column 11: Growth Control (Broth + Inoculum + 1% DMSO).

      • Column 12: Sterility Control (Broth only).

  • Inoculum Preparation:

    • Resuspend fresh colonies (18-24h growth) in saline to match 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve

      
       CFU/mL.
      
  • Inoculation:

    • Add 50 µL of the diluted inoculum to wells in columns 1–11.

    • Final Test Density:

      
       CFU/mL.[1]
      
    • Final DMSO Concentration: 0.5% (Non-toxic to most bacteria).

  • Incubation & Reading:

    • Seal plate with breathable film. Incubate at 35°C ± 2°C for 16–20 hours (24h for MRSA).

    • Endpoint Definition: The MIC is the lowest concentration showing complete inhibition of visible growth (no pellet/turbidity).

Protocol 3: Time-Kill Kinetics

Objective: Determine if SB-5NPA is bacteriostatic or bactericidal.

  • Setup: Prepare 10 mL tubes of CAMHB containing SB-5NPA at 1x, 2x, and 4x MIC . Include a Growth Control (no drug).

  • Inoculum: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling:

    • Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

    • Perform serial 10-fold dilutions in saline.

    • Plate 10 µL spots onto nutrient agar.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL relative to the starting inoculum at 24h.
      
    • Bacteriostatic:

      
       reduction.
      

Data Analysis & Interpretation

Expected Outcomes

Nitro-pyridine derivatives typically exhibit a "trailing" endpoint due to slower kinetics compared to beta-lactams.

ParameterObservationInterpretation
MIC Range 0.5 – 4 µg/mLPotent activity (Likely specific target engagement).
MIC Range > 64 µg/mLInactive (Poor uptake or efflux).
DMSO Control Growth InhibitionInvalid Test. DMSO conc > 1% or strain is sensitive.
Precipitation Crystals at bottomInvalid Test. MIC is artificial; use lower range.
Troubleshooting
  • Skip Wells: If growth occurs at high conc but not low, suspect pipetting error or contamination. Repeat.

  • Inconsistent MICs: Check the stability of the nitro group. Nitro compounds can be light-sensitive; protect stock solutions from light.

Safety Considerations

  • Mutagenicity: Nitro-aromatics are often Ames-positive. Handle powder in a fume hood; wear nitrile gloves.

  • Disposal: Treat all plates and stocks as hazardous chemical AND biological waste.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[2][3]

  • Walsh, F., & Amyes, S. (2004). Microbiology and drug resistance mechanisms of fully resistant pathogens. Current Opinion in Microbiology, 7(5), 439-444.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.

  • Denny, W. A. (2002). Nitroreductase-based GDEPT. Current Pharmaceutical Design, 8(15), 1349-1361. (Mechanistic reference for nitro-heterocycles).

Sources

Application

Sec-butyl-(5-nitro-pyridin-2-yl)-amine in cancer cell line proliferation assays

Application Note: Profiling the Antiproliferative Potency of Sec-butyl-(5-nitro-pyridin-2-yl)-amine in Cancer Cell Lines Introduction & Scientific Rationale Sec-butyl-(5-nitro-pyridin-2-yl)-amine (N-sec-butyl-5-nitropyri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling the Antiproliferative Potency of Sec-butyl-(5-nitro-pyridin-2-yl)-amine in Cancer Cell Lines

Introduction & Scientific Rationale

Sec-butyl-(5-nitro-pyridin-2-yl)-amine (N-sec-butyl-5-nitropyridin-2-amine) represents a specific structural class of nitropyridine derivatives , a chemical scaffold increasingly relevant in oncology drug discovery.[1] While the parent 2-amino-5-nitropyridine is a common synthetic building block, the introduction of the sec-butyl group at the amine position significantly alters the physicochemical properties, enhancing lipophilicity and potentially improving cellular permeability compared to its primary amine counterparts.[1]

Therapeutic Relevance: Research into nitropyridine analogues has identified them as potent microtubule-targeting agents (MTAs) .[1][2] Specifically, 3-nitropyridine and 5-nitropyridine derivatives have been shown to bind to the colchicine site of tubulin, inhibiting polymerization and inducing cell cycle arrest in the G2/M phase [1].[1] Furthermore, the nitro group serves as a potential pharmacophore for reductive metabolic activation, a strategy often exploited in hypoxic tumor environments.[1]

This application note provides a rigorous, standardized protocol for evaluating the antiproliferative efficacy of Sec-butyl-(5-nitro-pyridin-2-yl)-amine.[1] It moves beyond simple toxicity screening to establish a robust pharmacological profile, including IC50 determination and preliminary mechanistic validation.[1]

Compound Management & Preparation

Critical Quality Attribute (CQA): The sec-butyl moiety introduces a chiral center.[1] Unless a specific enantiomer (


 or 

) is synthesized, the compound exists as a racemate.[1] Batch-to-batch consistency regarding stereochemistry is vital for reproducible biological data.[1]

Solubility & Stock Solution Protocol: Sec-butyl-(5-nitro-pyridin-2-yl)-amine is hydrophobic.[1] Improper solubilization will lead to micro-precipitation in aqueous media, causing false negatives in absorbance-based assays.[1]

  • Solvent Selection: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9% purity.[1]
    
  • Stock Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: Molecular Weight

      
       195.22  g/mol .[1]
      
    • To make 1 mL of 50 mM stock: Weigh 9.76 mg of compound and dissolve in 1 mL DMSO.[1]

  • Storage: Aliquot into amber glass vials (nitro groups are light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Working Solution (Serial Dilution):

  • Step A: Dilute stock in DMSO to 1000x the final assay concentration (e.g., for a 10

    
    M final treatment, prepare a 10 mM intermediate).
    
  • Step B: Dilute the 1000x DMSO intermediate 1:1000 into pre-warmed culture media immediately prior to dosing. This ensures the final DMSO concentration remains constant at 0.1% (v/v), which is non-toxic to most cancer cell lines.[1]

Experimental Protocol: Cell Proliferation Assay (MTS/SRB)

While MTT is common, the Sulforhodamine B (SRB) assay is recommended for nitropyridines to avoid potential interference where the nitro group might be reductively metabolized by cellular enzymes, confounding tetrazolium reduction assays (MTT/MTS).[1]

Phase 1: Cell Seeding
  • Cell Lines: Use a panel representing different tissue origins (e.g., A549 [Lung], MCF-7 [Breast], HCT-116 [Colon]).[1]

  • Density: Seed 3,000–5,000 cells/well in 96-well plates.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO

    
    .
    
Phase 2: Compound Treatment
  • Design: 9-point dose-response curve.

  • Range: 0.01

    
    M to 100 
    
    
    
    M (half-log dilutions).
  • Controls:

    • Negative:[1] 0.1% DMSO Vehicle.[1]

    • Positive: Colchicine or Paclitaxel (if testing tubulin hypothesis) or Doxorubicin (general cytotoxic).[1]

    • Blank: Media only (no cells).[1]

Phase 3: Endpoint Detection (SRB Assay)
  • Fixation: After 72h incubation, add cold Trichloroacetic Acid (TCA) to a final concentration of 10% (w/v). Incubate at 4°C for 1 hour.

  • Washing: Wash plates 5x with slow-running tap water. Air dry.

  • Staining: Add 100

    
    L of 0.4% (w/v) SRB  solution (in 1% acetic acid) for 15 minutes.
    
  • Washing: Remove unbound dye by washing 4x with 1% acetic acid.[1] Air dry.

  • Solubilization: Dissolve protein-bound dye with 150

    
    L of 10 mM Tris base (pH 10.5).
    
  • Readout: Measure absorbance at 510 nm using a microplate reader.

Data Analysis & Interpretation

Quantitative Metrics: Calculate the percentage of growth inhibition using the formula:



IC50 Determination: Fit the dose-response data to a 4-parameter logistic (4PL) regression model :


[1]
  • Potency Criteria:

    • Highly Potent: IC50 < 100 nM (Likely specific target engagement, e.g., tubulin).[1][2]

    • Moderate: IC50 1–10

      
      M.
      
    • Inactive: IC50 > 50

      
      M.[1]
      

Table 1: Expected Data Structure for Reporting

Cell LineTissue OriginIC50 (nM)Max Inhibition (%)R² (Fit Quality)
A549 Lung Carcinoma[Experimental]>95%>0.98
MCF-7 Breast Adenocarcinoma[Experimental][Value][Value]
HCT-116 Colorectal Carcinoma[Experimental][Value][Value]

Mechanistic Validation: Cell Cycle Analysis

If Sec-butyl-(5-nitro-pyridin-2-yl)-amine acts as a nitropyridine-based tubulin inhibitor, treated cells should accumulate in the G2/M phase .[1]

Protocol:

  • Treat cells with the compound at 2x IC50 for 24 hours.[1]

  • Harvest cells (trypsinize) and wash with PBS.[1]

  • Fixation: Resuspend in 70% cold ethanol (dropwise while vortexing). Store at -20°C overnight.

  • Staining: Wash ethanol away; resuspend in PBS containing Propidium Iodide (PI) (50

    
    g/mL) and RNase A  (100 
    
    
    
    g/mL).[1]
  • Analysis: Flow cytometry (PE channel). Look for a distinct peak shift from G1 (2N DNA) to G2/M (4N DNA).[1]

Visualizing the Workflow & Mechanism

Diagram 1: Experimental Workflow for Nitropyridine Profiling This diagram outlines the logical flow from compound preparation to hit validation.[1]

G cluster_Assay Proliferation Assay (SRB/MTS) Compound Sec-butyl-(5-nitro-pyridin-2-yl)-amine (Solid) Stock Stock Prep (50 mM in DMSO) Compound->Stock Dosing Serial Dilution (0.01 - 100 µM) Stock->Dosing Seeding Cell Seeding (A549, MCF-7) Dosing->Seeding Incubation 72h Incubation Seeding->Incubation Readout Absorbance Read (IC50 Calculation) Incubation->Readout Validation Mechanism Check (Flow Cytometry) Readout->Validation If IC50 < 10 µM Outcome Target Identification (e.g., G2/M Arrest) Validation->Outcome

Caption: Integrated workflow for evaluating Sec-butyl-(5-nitro-pyridin-2-yl)-amine, moving from solubilization to mechanistic validation.

Diagram 2: Hypothesized Mechanism of Action (Nitropyridine Scaffold) Based on structural homology to known anticancer nitropyridines [1, 2].[1]

Mechanism Compound Sec-butyl-(5-nitro-pyridin-2-yl)-amine Target Tubulin (Colchicine Site) Compound->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Checkpoint Spindle Assembly Checkpoint (Activation) Effect1->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Putative mechanism of action for nitropyridine derivatives, involving tubulin destabilization and subsequent mitotic arrest.

References

  • Gatadi, S., et al. (2021).[1] 3-Nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE . Available at: [Link][1]

  • Alqahtani, A. & Bayazeed, A. (2020).[1][3] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules . Available at: [Link][1]

  • National Institute of Standards and Technology (NIST) . 2-Amino-5-nitropyridine Gas Phase Ion Energetics. NIST Chemistry WebBook . Available at: [Link][1]

Sources

Method

Application Note: Strategic Derivatization of Sec-butyl-(5-nitro-pyridin-2-yl)-amine

Executive Summary & Strategic Value The 2-amino-5-nitropyridine scaffold is a privileged pharmacophore in modern drug discovery, serving as a core structural motif in Focal Adhesion Kinase (FAK) inhibitors, Cyclin-depend...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 2-amino-5-nitropyridine scaffold is a privileged pharmacophore in modern drug discovery, serving as a core structural motif in Focal Adhesion Kinase (FAK) inhibitors, Cyclin-dependent kinase (CDK) modulators, and antibacterial agents.

The specific derivative, Sec-butyl-(5-nitro-pyridin-2-yl)-amine , offers a unique advantage: the sec-butyl group at the C2 position provides hydrophobic bulk and potential chirality (if resolved), which can enhance binding affinity within the ATP-binding pocket of kinase targets compared to simple methyl or ethyl substitutions.

This guide details the synthesis, reduction, and functionalization of this scaffold. Unlike generic protocols, this document addresses the specific electronic and steric challenges posed by the sec-butylamino group, providing a robust roadmap for generating high-purity libraries of amides, ureas, and sulfonamides.

Synthetic Workflow Overview

The synthesis is divided into three critical modules. The success of the downstream library generation (Module 3) is entirely dependent on the chemoselectivity of the reduction step (Module 2).

SyntheticWorkflow Start Precursor: 2-Chloro-5-nitropyridine Inter Intermediate: Sec-butyl-(5-nitro-pyridin-2-yl)-amine Start->Inter SNAr (sec-butylamine, DIPEA) Amine Key Scaffold: N2-sec-butyl-pyridine-2,5-diamine Inter->Amine Chemo-selective Reduction Lib1 Amides (Kinase Hinge Binders) Amine->Lib1 HATU/RCOOH Lib2 Ureas (Solubility/H-Bonding) Amine->Lib2 R-NCO Lib3 Sulfonamides (Metabolic Stability) Amine->Lib3 R-SO2Cl

Figure 1: Strategic workflow for the diversification of the nitropyridine scaffold.

Module 1: Precursor Synthesis (Contextual)

Note: If you have already procured Sec-butyl-(5-nitro-pyridin-2-yl)-amine, skip to Module 2.

The introduction of the sec-butyl group is achieved via Nucleophilic Aromatic Substitution (


). The 5-nitro group activates the 2-chloro position, making this reaction facile.
  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), sec-butylamine (1.2 eq), DIPEA (1.5 eq).

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH).

  • Conditions: Reflux (

    
    ) for 4–6 hours.
    
  • Critical Insight: If using chiral (R)- or (S)-sec-butylamine, the optical purity is retained. Racemization does not occur under these standard

    
     conditions.
    

Module 2: Functional Group Transformation (Reduction)

The Pivot Point: Converting the nitro group (


) to the amine (

) creates the handle for derivatization.
Method A: Catalytic Hydrogenation (High Throughput/Clean)

Best for: Routine synthesis where no halogens (Cl, Br, I) are present on the ring.

  • Preparation: Dissolve Sec-butyl-(5-nitro-pyridin-2-yl)-amine (1 mmol) in MeOH (

    
    ).
    
  • Catalyst: Add

    
     (
    
    
    
    loading).
  • Reaction: Purge with

    
     (balloon pressure is sufficient) and stir at RT for 2–4 hours.
    
  • Workup: Filter through a Celite pad to remove Pd. Concentrate filtrate.

  • Yield: Typically

    
    .
    
  • Caution: The resulting 2,5-diaminopyridine is oxidation sensitive . Store under Argon or use immediately.

Method B: Iron-Mediated Reduction (Chemoselective)

Best for: Scale-up (


) or if the molecule contains halogen substituents (which Pd/C might dehalogenate).
  • Preparation: Suspend starting material (1 mmol) in EtOH/Water (

    
    ).
    
  • Reagents: Add Iron powder (5 eq) and Ammonium Chloride (

    
    , 5 eq).
    
  • Reaction: Heat to reflux (

    
    ) for 1–2 hours. The mixture will turn dark/rusty.
    
  • Workup: Filter hot through Celite. Wash with hot EtOH.

  • Advantage: This method avoids the use of pressurized hydrogen gas and preserves other sensitive functionalities.

Module 3: Diversification (Library Generation)

The C5-amine is the nucleophile. However, the pyridine ring is electron-withdrawing, making this amine less nucleophilic than a standard aniline. Standard coupling protocols must be adjusted.

Protocol 3.1: Amide Coupling (Kinase Inhibitor Focus)

Targeting the "hinge region" often requires an amide bond.

Recommended System: HATU / DIPEA

  • Activation: Dissolve Carboxylic Acid (

    
    , 1.1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins to form the activated ester.
    
  • Coupling: Add the freshly reduced amine scaffold (1.0 eq).

  • Conditions: Stir at RT for 12 hours. If conversion is low (

    
    ), heat to 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Alternative: Propylphosphonic Anhydride (T3P)

  • Why? T3P is less prone to epimerization of chiral acids and offers easier workup (water-soluble byproducts).

  • Protocol: Mix Amine + Acid + Pyridine (3 eq) in EtOAc. Add T3P (

    
     in EtOAc, 1.5 eq).
    
Protocol 3.2: Urea Synthesis

Ureas are excellent for introducing hydrogen bond donors/acceptors.

  • Reagent: Isocyanates (

    
    , 1.0 eq).
    
  • Solvent: DCM (anhydrous).

  • Procedure: Add isocyanate dropwise to the amine solution at

    
    . Warm to RT.
    
  • Self-Validation: The product usually precipitates out of DCM. Filter and wash with hexane for high purity without chromatography.

Analytical Validation & QC

Data Presentation: Expected Shifts
Functional Group1H NMR Signal (DMSO-d6)Diagnostic Feature
C2-NH (Amine)

(Broad d)
Couples to CH of sec-butyl
C5-NH (Amide)

(Singlet)
Sharp singlet indicates successful coupling
Pyridine C6-H

(Doublet)
Most deshielded aromatic proton
Sec-butyl CH3

(Multiplet)
Distinctive triplet + doublet pattern
Troubleshooting Guide
  • Problem: Low yield in amide coupling.

    • Root Cause:[1][2][3][4][5] The C5-amine is deactivated by the pyridine ring.

    • Solution: Switch to the Acid Chloride method (Acid chloride + Pyridine in DCM) or use HOAt additive with EDC to boost reactivity.

  • Problem: Product turns purple/brown on standing.

    • Root Cause:[1][2][3][4][5] Oxidation of the free amine or electron-rich derivatives.

    • Solution: Store as the HCl salt (treat with

      
       in Dioxane) for long-term stability.
      

Decision Logic for Protocol Selection

Use this logic gate to determine the optimal synthetic path for your specific derivative.

DecisionTree Start Start: 5-Nitro Reduction Halogen Contains Halogens (Cl, Br)? Start->Halogen FeMethod Use Fe / NH4Cl (Prevents dehalogenation) Halogen->FeMethod Yes PdMethod Use H2 / Pd-C (Cleaner, faster) Halogen->PdMethod No Coupling Coupling Strategy FeMethod->Coupling PdMethod->Coupling Steric Is Carboxylic Acid Sterically Hindered? Coupling->Steric AcidCl Use Acid Chloride + Pyridine Steric->AcidCl Yes HATU Use HATU / DIPEA Steric->HATU No

Figure 2: Decision matrix for reduction and coupling conditions.

References

  • Reduction of Nitropyridines

    • Context: Protocols for chemoselective reduction of nitro groups in pyridine scaffolds using Iron/Ammonium Chloride versus Catalytic Hydrogen
    • Source:Organic Syntheses, Coll. Vol. 5, p.346 (1973); Vol. 44, p.34 (1964). "2,3-Diaminopyridine".[6]

    • URL:[Link]

  • Amide Coupling Strategies

    • Context: Review of coupling reagents (HATU, T3P)
    • Source:Chemical Reviews 2011, 111, 11, 6557–6602. "Amide Bond Formation: Beyond the Myth of Coupling Reagents".
    • URL:[Link]

  • Biological Relevance (FAK Inhibitors)

    • Context: Structure-Activity Relationship (SAR) of 2,5-diaminopyridine derivatives in kinase inhibition (TAE-226 analogues).
    • Source:Molecules 2013, 18(6), 6620-6642.
    • URL:[Link]

  • Scaffold Synthesis (General)

Sources

Application

Employing Sec-butyl-(5-nitro-pyridin-2-yl)-amine as a chemical probe in biological systems

Application Note: Employing Sec-butyl-(5-nitro-pyridin-2-yl)-amine as a Bioreductive Chemical Probe Introduction & Scientific Rationale Sec-butyl-(5-nitro-pyridin-2-yl)-amine (SB-5-NPA) represents a class of sophisticate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Employing Sec-butyl-(5-nitro-pyridin-2-yl)-amine as a Bioreductive Chemical Probe

Introduction & Scientific Rationale

Sec-butyl-(5-nitro-pyridin-2-yl)-amine (SB-5-NPA) represents a class of sophisticated nitroaromatic chemical probes designed to interrogate cellular redox states and enzymatic activity. Unlike generic dyes, this molecule functions as a "smart" bioreductive sensor. Its core utility lies in the 5-nitropyridine scaffold, which acts as an electron-deficient acceptor in a "push-pull" chromophore system.

The "Switch" Mechanism

In its native oxidized state, the strong electron-withdrawing nitro (-NO


) group quenches the molecule's intrinsic fluorescence through Photoinduced Electron Transfer (PET) or intramolecular charge transfer (ICT) mechanisms. Upon cellular uptake, the sec-butyl lipophilic tail facilitates rapid membrane permeation. Inside the cytosol, specific reductases—primarily Nitroreductases (NTRs)  and Thioredoxin Reductase (TrxR) —catalyze the reduction of the nitro group to a hydroxylamine (-NHOH) or amine (-NH

).

This reduction converts the electron-withdrawing group into an electron-donating group, restoring the "push-pull" conjugation and triggering a dramatic fluorescence turn-on or wavelength shift . Consequently, SB-5-NPA serves as a high-fidelity probe for:

  • Hypoxia Detection: Identifying low-oxygen environments in solid tumors where reductive enzymes are upregulated.

  • Bacterial Identification: Detecting bacterial NTR activity (e.g., in E. coli or M. tuberculosis).

  • Enzyme Kinetics: Monitoring the activity of Type I and Type II nitroreductases.

Technical Specifications & Preparation

PropertySpecification
Chemical Formula C

H

N

O

Molecular Weight ~195.22 g/mol
Solubility DMSO (up to 50 mM), Ethanol (moderate), Water (low)
Excitation/Emission (Oxidized) Weak/Non-fluorescent (Quenched)
Excitation/Emission (Reduced)

~380–420 nm /

~500–550 nm (Green/Yellow)
Storage -20°C, desiccated, protected from light
Stability Stable in DMSO for 3 months at -20°C. Avoid freeze-thaw cycles.[1][2]
Stock Solution Preparation
  • Weighing: Accurately weigh 1.95 mg of SB-5-NPA.

  • Dissolution: Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution .

  • Vortexing: Vortex for 30 seconds to ensure complete solubilization.

  • Aliquoting: Aliquot into 50 µL volumes in amber microcentrifuge tubes to prevent light degradation.

Mechanism of Action (Pathway Diagram)

The following diagram illustrates the cellular uptake and bioreduction pathway of SB-5-NPA, highlighting the transition from a quenched state to a fluorescent reporter.

G cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Cytosol Probe_Ox SB-5-NPA (Oxidized) [Non-Fluorescent] Uptake Passive Diffusion (Sec-butyl lipophilicity) Probe_Ox->Uptake Membrane Entry Enzymes Nitroreductases (NTR) Thioredoxin Reductase (TrxR) Uptake->Enzymes Substrate Binding Intermediate Hydroxylamine (-NHOH) Enzymes->Intermediate NADH/NADPH Electron Transfer Probe_Red SB-5-NPA (Reduced) Amine (-NH2) [High Fluorescence] Intermediate->Probe_Red Further Reduction Signal Signal Detection (520-550 nm) Probe_Red->Signal Excitation @ 405nm Hypoxia Hypoxia / Bacterial Infection Hypoxia->Enzymes Upregulates

Figure 1: Bioreductive activation pathway of Sec-butyl-(5-nitro-pyridin-2-yl)-amine. The probe enters the cell and is activated by reductive enzymes, switching from a quenched nitro-state to a fluorescent amino-state.

Experimental Protocols

Protocol A: Live-Cell Imaging of Hypoxia

Objective: To visualize hypoxic regions in cancer cell monolayers or spheroids.

Materials:

  • Adherent Cancer Cells (e.g., A549, HeLa)

  • SB-5-NPA Stock (10 mM)

  • Hypoxia Chamber (1% O

    
    ) or Chemical Hypoxia Inducer (CoCl
    
    
    
    , 100 µM)
  • Confocal Microscope (405 nm or 488 nm laser line)

Step-by-Step Methodology:

  • Seeding: Seed cells on 35mm glass-bottom dishes at

    
     cells/dish. Incubate for 24 hours.
    
  • Induction:

    • Group A (Normoxia): Maintain in standard incubator (20% O

      
      ).
      
    • Group B (Hypoxia): Place in hypoxia chamber (1% O

      
      ) OR treat with 100 µM CoCl
      
      
      
      for 4–6 hours.
  • Probe Loading: Dilute the 10 mM stock to a working concentration of 10 µM in serum-free media.

  • Incubation: Replace culture media with the probe-containing media. Incubate for 30–60 minutes at 37°C.

    • Note: Serum proteins can bind the probe; serum-free media is critical for loading efficiency.

  • Washing: Wash cells

    
     with warm PBS to remove extracellular probe.
    
  • Imaging: Image immediately in Live Cell Imaging Solution.

    • Excitation: 405 nm (or 488 nm depending on specific solvatochromic shift).

    • Emission: Collect signal in the 500–550 nm channel (Green).

Protocol B: Quantitative Flow Cytometry for NTR Activity

Objective: To quantify Nitroreductase activity in bacterial cultures or transfected mammalian cells.

  • Preparation: Harvest cells (

    
     cells/mL) and wash with PBS.
    
  • Staining: Resuspend cells in PBS containing 5 µM SB-5-NPA .

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Control: Pre-treat a subset of cells with Dicoumarol (50 µM) , an NQO1/NTR inhibitor, for 1 hour prior to staining to verify specificity.

  • Analysis: Run on a flow cytometer.

    • X-Axis: Forward Scatter (FSC)

    • Y-Axis: Fluorescence Intensity (FITC/AmCyan channel).

    • Gating: Gate out debris; compare Median Fluorescence Intensity (MFI) between Control, Inhibitor-treated, and Test samples.

Data Analysis & Interpretation

The following table summarizes expected outcomes for validation experiments.

Experimental ConditionExpected Fluorescence (Relative Units)Interpretation
Buffer Only (No Cells) < 10 RFUProbe is non-fluorescent in absence of enzymes.
Normoxic Cells (20% O

)
100–200 RFUBasal reductase activity; minimal reduction.
Hypoxic Cells (1% O

)
800–1200 RFU High NTR/reductase activity; strong "Turn-On".
Hypoxic + Dicoumarol 200–300 RFUSignal attenuation confirms enzyme specificity.
Dead Cells VariableProbe may leak out; use Live/Dead co-stain.

Troubleshooting Guide:

  • High Background: Reduce probe concentration to 1–5 µM or reduce incubation time. Ensure thorough washing.

  • No Signal in Hypoxia: Verify cell viability. Some cell lines have naturally low NTR levels; consider using E. coli as a positive control.

  • Precipitation: The sec-butyl group is lipophilic. Do not exceed 0.1% DMSO in the final buffer.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. National Institutes of Health (PMC). Available at: [Link]

  • 2-Amino-5-nitropyridine: Structure and Biological Activities. PubChem Compound Summary. Available at: [Link]

  • Recent Advances in Nitroreductase-Activated Fluorescent Probes.Frontiers in Chemistry. (General reference for NTR probe mechanisms).
  • Structural optimization of novel 6-methoxy-3-nitropyridin-2-amine derivatives. Pest Management Science. Available at: [Link][3]

Sources

Method

Experimental design for in vivo studies with Sec-butyl-(5-nitro-pyridin-2-yl)-amine

Application Note: Preclinical In Vivo Characterization of Sec-butyl-(5-nitro-pyridin-2-yl)-amine Executive Summary & Molecule Profile Sec-butyl-(5-nitro-pyridin-2-yl)-amine (SB-5NPA) is a lipophilic aminopyridine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical In Vivo Characterization of Sec-butyl-(5-nitro-pyridin-2-yl)-amine

Executive Summary & Molecule Profile

Sec-butyl-(5-nitro-pyridin-2-yl)-amine (SB-5NPA) is a lipophilic aminopyridine derivative. Structurally, it consists of a pyridine core substituted with a nitro group at the C5 position and a secondary sec-butyl amine at the C2 position.

This scaffold is frequently investigated in medicinal chemistry as a kinase inhibitor hinge-binder (e.g., CDK, ALK2 inhibitors) or a hypoxia-activated prodrug (via nitro-reduction). However, its specific physicochemical properties—moderate lipophilicity and metabolic liability at the nitro group—present unique challenges for in vivo translation.

This guide provides a standardized workflow for transitioning SB-5NPA from the bench to animal models, focusing on overcoming solubility barriers and mitigating nitro-aromatic toxicity.

Property Value / Characteristic Implication for In Vivo Study
Molecular Weight ~195.22 g/mol High permeability potential.
LogP (Predicted) ~2.5 – 2.8Moderate lipophilicity; likely requires solubilizers (PEG/Cyclodextrins).
pKa (Pyridine N) ~3.0 – 4.0Weak base; solubility improves slightly at low pH but precipitates in blood (pH 7.4).
Metabolic Handle Nitro (-NO₂)Susceptible to nitroreductases (liver/gut flora); risk of methemoglobinemia.
Chirality sec-butyl groupContains one chiral center. Protocols assume racemate unless specified.

Pre-Formulation & Vehicle Selection

Challenge: The nitro and alkyl groups reduce aqueous solubility, while the weak basicity prevents simple salt formation for neutral pH delivery. Objective: Achieve a stable solution (not suspension) for IV dosing (1–5 mg/kg) and a homogenous suspension/solution for PO dosing (10–50 mg/kg).

Recommended Vehicle Systems
RouteVehicle CompositionPreparation ProtocolStability
IV (Intravenous) 20% HP-β-CD in Saline 1. Dissolve SB-5NPA in minimal DMSO (max 5%).2. Slowly add 20% (w/v) Hydroxypropyl-β-cyclodextrin.3. Vortex/Sonicate for 10 min.4. Adjust pH to 6.5–7.0.24h at 4°C
PO (Oral) PEG400 / Labrasol / Water (40:10:50)1. Dissolve compound in PEG400.2. Add Labrasol (surfactant).3. Slowly add water with stirring to avoid crashing out.48h at RT
Alternative PO 0.5% Methylcellulose (MC) Micronize compound first. Create uniform suspension.Shake before use

Critical Check: Always filter IV formulations through a 0.22 µm PVDF filter. If the compound precipitates upon filtration, the vehicle is insufficient.

Experimental Workflow: The "Go/No-Go" Decision Tree

The following diagram outlines the logical flow of experiments. We do not proceed to efficacy until PK and MTD (Maximum Tolerated Dose) are validated.

G start Start: SB-5NPA Synthesis form Step 1: Solubility & Formulation (Target: >2 mg/mL for IV) start->form tox Step 2: Single Dose MTD (Mouse) (Observe for CNS/Resp/MetHb) form->tox Solubility Passed pk Step 3: Pharmacokinetics (IV/PO) (Calculate F%, CL, Vss) tox->pk No acute tox < 50mg/kg metab Metabolite Check: Nitro-reduction (Amine formation) pk->metab High Clearance? effic Step 4: Efficacy Model (Infection or Xenograft) pk->effic Bioavailability > 20% metab->tox Toxic Metabolite?

Figure 1: Preclinical development workflow for SB-5NPA. Note the specific check for metabolite toxicity.

Detailed Protocols

Protocol A: Maximum Tolerated Dose (MTD) & Safety

Rationale: Nitro-aromatics can cause methemoglobinemia (oxidizing hemoglobin) or neurotoxicity. Subjects: CD-1 Mice (n=3 per dose group).

  • Dosing: Administer single bolus IP or PO.

    • Dose escalation: 10, 30, 100 mg/kg.

  • Observation Window: 0–24 hours.

  • Scoring:

    • Cyanosis: Check paws/snout for blue discoloration (sign of MetHb).

    • Neuro: Ataxia, tremors (common with pyridine derivatives).

    • Body Weight: >10% loss at 24h = Toxicity.

  • Endpoint: If cyanosis is observed, collect blood immediately for MetHb quantification via Co-oximetry.

Protocol B: Pharmacokinetics (PK) Study

Rationale: Determine bioavailability (


) and clearance (

) to set efficacy doses.

Study Design:

  • Species: Male SD Rats (n=3 per route).

  • Group 1 (IV): 2 mg/kg (Vehicle: 20% HP-β-CD).

  • Group 2 (PO): 10 mg/kg (Vehicle: PEG400/Water).

Sampling Schedule:

  • Blood collection (tail vein) at: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Anticoagulant: K2-EDTA.

  • Stabilization (Crucial): Add sodium fluoride or keep samples on wet ice immediately to prevent ex vivo nitro-reduction by blood enzymes.

Bioanalytical Method (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transitions (MRM):

    • SB-5NPA (Parent):

      
       Fragment (optimize for loss of nitro or butyl group).
      
    • Amino-metabolite (Reduction product):

      
      .
      

Data Analysis: Calculate parameters using Non-compartmental Analysis (NCA):

  • 
     (Exposure)
    
  • 
     (Peak concentration)
    
  • 
     (Half-life)
    
  • 
     (Bioavailability) = 
    
    
    

Mechanistic Insight: The Metabolic Pathway

Understanding the fate of the nitro group is essential for interpreting safety data.

Metabolism parent SB-5NPA (Nitro-Pyridine) nitroso Nitroso Intermediate parent->nitroso Reductase (Hypoxia/Gut Flora) hydroxyl Hydroxylamine nitroso->hydroxyl amine Amino-Pyridine (Reduced) hydroxyl->amine Bioactivation? DNA DNA hydroxyl->DNA Genotox Risk conjugate Glucuronide/Acetylated Conjugates amine->conjugate Phase II Elimination

Figure 2: Putative metabolic reduction pathway of the nitro-pyridine moiety. The hydroxylamine intermediate represents a potential genotoxicity risk.

References

  • Paranjpe, D. et al. (2014). "Solubility enhancement of lipophilic drugs using cyclodextrins." International Journal of Pharmaceutics. Link

  • Testa, B. & Mayer, J.M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biodiversity. (Foundation for nitro-reduction mechanisms). Link

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for formulation and PK strategies). Link

  • Workman, P. et al. (2010). "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer. (Standard for MTD and efficacy studies). Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Sec-butyl-(5-nitro-pyridin-2-yl)-amine

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of Sec-butyl-(5-nitro-pyridin-2-yl)-amine. Our goal is to move beyond a simple...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of Sec-butyl-(5-nitro-pyridin-2-yl)-amine. Our goal is to move beyond a simple protocol and equip you with the knowledge to troubleshoot common issues, optimize reaction conditions, and ultimately improve your product yield and purity.

The synthesis of Sec-butyl-(5-nitro-pyridin-2-yl)-amine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this procedure, the electron-deficient pyridine ring, further activated by a strong electron-withdrawing nitro group, is susceptible to attack by a nucleophile, in this case, sec-butylamine. The reaction proceeds via a well-established addition-elimination mechanism involving a Meisenheimer intermediate.[1][2] Understanding the factors that influence the stability of this intermediate and the overall reaction kinetics is paramount to achieving high yields.

Troubleshooting and Optimization (Q&A)

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?

Low yield is the most frequent issue and can stem from several sources. A systematic approach is key to identifying the root cause.

1. The Critical Role of the Base: The reaction between 2-chloro-5-nitropyridine and sec-butylamine generates one equivalent of hydrochloric acid (HCl). This acid will protonate the sec-butylamine nucleophile, rendering it inactive.[3] Therefore, the addition of a base to neutralize this in-situ generated acid is non-negotiable.

  • Insight & Causality: If no base is used, the reaction will theoretically stall at a maximum of 50% conversion, as half of your amine nucleophile will be consumed as a salt. In practice, yields are often much lower due to side reactions and purification losses.

  • Troubleshooting Steps:

    • Verify Base Stoichiometry: Ensure you are using at least one equivalent of a non-nucleophilic base. It is common practice to use a slight excess (1.1 to 1.5 equivalents) to drive the reaction to completion.[4]

    • Choice of Base: An inorganic base like potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard choices. Stronger bases like sodium tert-butoxide could promote side reactions, such as dehalogenation.[3][4]

2. Reaction Temperature and Duration: SNAr reactions are sensitive to temperature.

  • Insight & Causality: Insufficient thermal energy can lead to an incomplete reaction. Conversely, excessive heat can cause decomposition of the starting material or product and promote the formation of byproducts. The steric hindrance of the sec-butyl group may require more forcing conditions than a less-hindered primary amine.[5]

  • Troubleshooting Steps:

    • Monitor Progress: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the 2-chloro-5-nitropyridine starting material. If the reaction stalls, a gradual increase in temperature (e.g., in 10 °C increments) is warranted. A typical range for this reaction is 80-120 °C.

    • Extended Reaction Time: If increasing the temperature is not desirable, extending the reaction time (e.g., from 12h to 24h) may be sufficient to improve conversion.

3. Solvent Selection: The choice of solvent is critical as it must solubilize the reactants and stabilize the charged intermediate.[6]

  • Insight & Causality: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are highly effective.[7] They excel at solvating the charged Meisenheimer complex formed during the nucleophilic attack, which lowers the activation energy of this rate-determining step.[7][8] Protic solvents like ethanol or water can hydrogen-bond with the amine nucleophile, reducing its nucleophilicity and slowing the reaction.[6]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Water can compete as a nucleophile (though it is much weaker) and can interfere with the action of some bases. Using anhydrous solvents is good practice.[4]

    • Solvent Screening: If yields are poor in a given solvent, consider screening others. For example, if the reaction is sluggish in acetonitrile, switching to a higher-boiling solvent like DMF or DMSO could allow for higher reaction temperatures and improved outcomes.

Q2: I'm observing a significant byproduct with a similar polarity to my product, making purification difficult. What is it and how can I prevent it?

The most likely byproduct is the result of a competing reaction.

1. Dimerization/Self-Condensation: One potential side reaction involves the product amine of one molecule attacking the starting chloropyridine of another.

  • Insight & Causality: While the sec-butylamine is a stronger nucleophile, if its local concentration is depleted (e.g., due to protonation), the newly formed product can act as a nucleophile. This is more likely at very high temperatures or if the base is not efficiently scavenging the acid.

  • Mitigation Strategies:

    • Control Amine Stoichiometry: Use a slight excess of sec-butylamine (1.1-1.2 equivalents) to ensure it is the dominant nucleophile throughout the reaction.

    • Slow Addition: For large-scale reactions, consider the slow addition of the 2-chloro-5-nitropyridine to a solution of the sec-butylamine and base. This maintains a high concentration of the desired nucleophile relative to the electrophile.

2. Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, forming 5-nitropyridine.

  • Insight & Causality: This reductive side reaction can be promoted by certain bases, impurities in the reagents, or excessive heat.[4]

  • Mitigation Strategies:

    • Use a Milder Base: If hydrodehalogenation is suspected, switch from a strong base to a milder one (e.g., from an alkoxide to K₂CO₃).

    • Ensure Inert Atmosphere: While not always strictly necessary for this specific SNAr reaction, performing the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions that may contribute to complex byproduct profiles.[4]

Q3: My purified product is a yellow solid, but it sometimes develops a pink or reddish hue over time. Is this a purity issue?

This is a common observation with nitro-aromatic amines.

  • Insight & Causality: The final product, an aniline derivative, can be susceptible to air oxidation.[9] Even trace impurities can catalyze this process, leading to the formation of colored, highly conjugated byproducts. The pink or reddish color is characteristic of this oxidation.[9]

  • Mitigation and Handling:

    • Thorough Purification: Ensure all reaction byproducts and residual solvents are removed. Recrystallization or flash chromatography are effective methods.

    • Storage: Store the final product under an inert atmosphere (e.g., in a vial flushed with argon) and in the dark, preferably at a reduced temperature (e.g., 4 °C), to slow the oxidation process.

    • Acid Salt Formation: For long-term storage, converting the amine to its hydrochloride salt can improve stability.[9]

Experimental Workflows & Diagrams

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing low yield issues.

G start Low Yield Observed check_base Step 1: Verify Base - Stoichiometry (≥1.1 eq) - Appropriate Choice (e.g., K₂CO₃, Et₃N) start->check_base check_conditions Step 2: Assess Conditions - Monitor with TLC/LC-MS - Temperature (80-120 °C) - Duration (12-24h) check_base->check_conditions Base is Correct correct_base Action: Adjust base type/amount. Rerun experiment. check_base->correct_base Issue Found check_solvent Step 3: Evaluate Solvent - Polar Aprotic? (DMF, DMSO) - Anhydrous? check_conditions->check_solvent Conditions are Appropriate correct_conditions Action: Increase temp/time. Continue monitoring. check_conditions->correct_conditions Incomplete Reaction purification_issue Step 4: Analyze Purification - Byproduct Identification - Method Optimization check_solvent->purification_issue Solvent is Optimal correct_solvent Action: Screen alternative anhydrous polar aprotic solvents. check_solvent->correct_solvent Issue Found solution Yield Improved purification_issue->solution Purification is Effective correct_base->check_base correct_conditions->check_conditions correct_solvent->check_solvent

Caption: A systematic workflow for troubleshooting low yield in the SNAr synthesis.

Reaction Mechanism: SNAr

SnAr_Mechanism sub 2-Chloro-5-nitropyridine meisenheimer Meisenheimer Complex (stabilized intermediate) sub->meisenheimer 1. Nucleophilic Attack nuc sec-Butylamine nuc->meisenheimer prod Sec-butyl-(5-nitro-pyridin-2-yl)-amine meisenheimer->prod 2. Elimination of Leaving Group lg Cl⁻ meisenheimer->lg

Caption: The two-step addition-elimination mechanism (SNAr) for the synthesis.

Recommended Baseline Protocol

This protocol serves as a robust starting point from which optimizations can be made.

Reagents & Materials:

  • 2-chloro-5-nitropyridine (1.0 eq)

  • sec-Butylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous (approx. 0.2 M concentration of the limiting reagent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloro-5-nitropyridine, anhydrous potassium carbonate, and anhydrous DMF.

  • Begin stirring the suspension.

  • Add sec-butylamine to the mixture.

  • Fit the flask with a condenser and heat the reaction mixture to 90-100 °C.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) every 2-4 hours until the 2-chloro-5-nitropyridine spot is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature.

  • Pour the reaction mixture into a beaker containing ice water. A yellow precipitate should form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water to remove DMF and inorganic salts.

  • Dry the crude product under vacuum.

  • If necessary, purify the product further by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel.

Data Summary Table

The choice of solvent significantly impacts reaction rate and feasibility. This table provides a guide for solvent selection.[7][8][10]

SolventTypeBoiling Point (°C)Dielectric Constant (ε)General Suitability for SNAr
Dimethyl Sulfoxide (DMSO) Polar Aprotic18947Excellent ; superb at stabilizing intermediates.
Dimethylformamide (DMF) Polar Aprotic15337Excellent ; a very common and effective choice.
Acetonitrile (MeCN) Polar Aprotic8237.5Good ; effective, but lower boiling point limits max temp.
Tetrahydrofuran (THF) Polar Aprotic667.6Moderate ; less polar, may result in slower reaction rates.
Ethanol (EtOH) Polar Protic7824.5Poor ; reduces nucleophilicity of the amine via H-bonding.
Toluene Non-polar1112.4Poor ; unable to effectively stabilize the charged intermediate.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. National Center for Biotechnology Information. Available at: [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. Royal Society of Chemistry. Available at: [Link]

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. ACS Publications. Available at: [Link]

  • Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. National Center for Biotechnology Information. Available at: [Link]

  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine. Google Patents.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Semantic Scholar. Available at: [Link]

  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. National Center for Biotechnology Information. Available at: [Link]

  • Propose the detailed arrow-pushing mechanism for the nucleophilic aromati.. Filo. Available at: [Link]

  • 2,3-diaminopyridine. Organic Syntheses. Available at: [Link]

  • Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. Semantic Scholar. Available at: [Link]

  • CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. Google Patents.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • Amines: Synthesis and Reactions. Al-Mustansiriyah University. Available at: [Link]

  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Which steps do you follow after amine synthesis by nitro compounds? and why did the white monomer turn into pink? what can i do not to turn into pink? ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected Results in Sec-butyl-(5-nitro-pyridin-2-yl)-amine Cell-Based Assays

Welcome to the Technical Support Center for researchers utilizing Sec-butyl-(5-nitro-pyridin-2-yl)-amine in cell-based assays. This guide is designed to provide expert advice and practical solutions to common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers utilizing Sec-butyl-(5-nitro-pyridin-2-yl)-amine in cell-based assays. This guide is designed to provide expert advice and practical solutions to common challenges encountered during your experiments. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you achieve reliable and reproducible results.

The pyridine chemical family, especially when functionalized with a nitro group, is of significant interest in medicinal chemistry due to its potential as a source of new therapeutic agents.[1][2] Compounds with a nitropyridine core have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[1][3][4] The nitro group, in particular, can be crucial for the biological activity of these molecules.[5] When investigating a novel compound like Sec-butyl-(5-nitro-pyridin-2-yl)-amine, it is not uncommon to encounter unexpected results. This guide will walk you through a systematic approach to troubleshooting, ensuring the integrity and validity of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This support center is structured in a question-and-answer format to directly address the specific issues you may be facing.

Section 1: General Issues & Inconsistent Results

Q1: My results show high variability between replicate wells. What are the likely causes and how can I fix this?

High variability is a common issue that can mask the true effect of your test compound. The source of this problem often lies in subtle inconsistencies in your experimental setup.

Troubleshooting Steps:

  • Cell Seeding: The most frequent culprit is inconsistent cell numbers across wells.

    • Protocol: Always ensure you have a homogenous single-cell suspension before seeding. Gently mix your cell suspension between pipetting each set of wells to prevent the cells from settling in the tube. A cell titration experiment is also recommended to determine the optimal seeding density for your specific cell line and assay duration.

  • Pipetting Technique: Minor errors in pipetting can lead to significant differences in the final concentration of reagents.

    • Protocol: Use calibrated pipettes and practice consistent, slow, and deliberate pipetting to avoid bubbles and ensure accurate volume delivery. When adding the compound or other reagents, place the pipette tip at the same angle and depth in each well.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media and compound concentration.

    • Protocol: To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells, and use only the inner wells for your experiment.

Q2: I'm seeing a lack of reproducibility between experiments performed on different days. What should I investigate?

Inter-experiment variability can be frustrating and costly. This often points to subtle changes in your experimental conditions or reagents over time.

Troubleshooting Steps:

  • Cell Health and Passage Number: The physiological state of your cells is critical.

    • Protocol: Use cells that are in the logarithmic growth phase and have a consistent passage number. Avoid using cells that are over-confluent or have been in culture for too long, as this can alter their response to stimuli.

  • Reagent Preparation and Storage: The stability of your compound and other reagents can impact your results.

    • Protocol: Prepare fresh dilutions of Sec-butyl-(5-nitro-pyridin-2-yl)-amine from a concentrated stock for each experiment. Aliquot your stock solution upon receipt to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[6]

  • Environmental Consistency: Minor variations in incubation conditions can affect cell growth and compound activity.

    • Protocol: Ensure consistent temperature, humidity, and CO2 levels in your incubator.[7]

Section 2: Issues with Cell Viability and Cytotoxicity Assays

Cell viability and cytotoxicity assays are fundamental for evaluating the anticancer potential of compounds like Sec-butyl-(5-nitro-pyridin-2-yl)-amine.[3][8] However, these assays can be prone to artifacts.

Q3: My MTT/XTT assay is showing low absorbance readings, even at high compound concentrations where I expect to see cell death. What's going on?

Low absorbance readings in a formazan-based assay suggest insufficient production of the colored formazan product. This can stem from several factors.

Troubleshooting Steps:

  • Low Cell Density: You may not have enough viable cells to generate a strong signal.

    • Protocol: Perform a cell titration experiment to find the optimal seeding density for your cell line in your chosen plate format (e.g., 96-well). A good starting range for many cell lines is 1,000 to 100,000 cells per well.

  • Insufficient Incubation Time: The incubation period with the MTT or XTT reagent may be too short.

    • Protocol: A typical incubation time is 1-4 hours, but this may need to be optimized for your specific cell line.

  • Compound Interference: Some chemical compounds can interfere with the enzymatic reduction of the tetrazolium salt.

    • Protocol: To test for this, run a control where you add the compound to wells with media but no cells, and another control where you add the compound to cells just before adding the MTT/XTT reagent.

Q4: My ATP-based luminescence assay (e.g., CellTiter-Glo®) has a very low signal. What could be the problem?

A low signal in an ATP-based assay indicates a low level of cellular ATP. This could be due to low cell numbers, rapid ATP degradation, or inefficient cell lysis.

Troubleshooting Steps:

  • Cell Number: Ensure you have a sufficient number of viable cells to generate a detectable signal.

  • ATP Degradation: ATP is a labile molecule.

    • Protocol: After cell lysis, endogenous ATPases can rapidly degrade it. Ensure the lysis buffer provided with your assay kit effectively inactivates these enzymes. Work quickly and keep your samples on ice if possible.

  • Incomplete Lysis: If the cells are not completely lysed, the ATP will not be released and available for the luciferase reaction.

    • Protocol: Ensure proper mixing after adding the lysis/reagent buffer.

Q5: In my LDH release assay, the treated samples show low LDH release, but when I look at the cells under a microscope, I see significant cell death. Why the discrepancy?

This discrepancy can occur if the cell membranes remain largely intact despite the cells being non-viable, or if the LDH enzyme is inactivated.

Troubleshooting Steps:

  • Timing of Assay: LDH is released upon loss of membrane integrity, which may be a late-stage event in some forms of cell death.

    • Protocol: Perform a time-course experiment to determine the optimal endpoint for LDH release.

  • Compound Interference with LDH Activity: Your compound might be inhibiting the LDH enzyme itself.

    • Protocol: To check for this, you can lyse untreated cells to release LDH and then add your compound to the lysate before performing the assay. A decrease in signal would indicate direct inhibition of the enzyme.

Assay TypeCommon IssuePotential CausesRecommended Solutions
MTT/XTT Low absorbanceLow cell density, insufficient incubation time, compound interference.Optimize cell seeding density, increase incubation time, run compound interference controls.
ATP-based Low luminescenceLow cell number, ATP degradation, incomplete cell lysis.Increase cell number, use appropriate lysis buffer, ensure thorough mixing.
LDH Release Low signal despite cell deathLate-stage event, compound inhibits LDH enzyme.Perform a time-course experiment, check for direct enzyme inhibition.
Section 3: Troubleshooting Protein Expression and Pathway Analysis

Western blotting and immunofluorescence are crucial techniques to probe the mechanism of action of your compound.

Q6: In my Western blot, I'm not seeing a change in my protein of interest after treatment with Sec-butyl-(5-nitro-pyridin-2-yl)-amine. What should I check?

This is a common challenge in mechanistic studies and requires a systematic approach to troubleshoot.[9]

Troubleshooting Workflow

G A No Change in Protein Expression B Verify Compound Activity A->B Is the compound active? B->A No, troubleshoot compound integrity C Check Target Expression in Cell Line B->C Yes C->A No, choose a different cell line D Optimize Treatment Conditions C->D Yes D->A No, perform dose-response and time-course E Confirm Antibody Specificity D->E Yes E->A No, validate with controls F Review Western Blot Protocol E->F Yes F->A Review loading, transfer, and detection

Caption: Troubleshooting workflow for Western blot analysis.

Troubleshooting Steps:

  • Verify Compound Integrity and Activity: Ensure your compound is properly dissolved and stored.[6]

    • Protocol: As a first step, confirm that your compound is inducing a general cytotoxic effect using a simple viability assay. If there is no effect on viability, it's possible the compound is inactive in your system.

  • Confirm Target Expression: Your chosen cell line may not express the protein of interest at a detectable level.

    • Protocol: Confirm the expression of your target protein in untreated cells via Western blot.[6]

  • Optimize Treatment Conditions: The concentration and duration of treatment may be suboptimal.

    • Protocol: Perform a dose-response experiment with a wide range of concentrations of Sec-butyl-(5-nitro-pyridin-2-yl)-amine. Also, conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing a change in your target protein.[6]

  • Antibody Validation: The antibody you are using may not be specific or sensitive enough.

    • Protocol: Always include positive and negative controls for your antibody. If possible, use a second antibody that recognizes a different epitope on your target protein to confirm your results.

  • Western Blotting Technique: Technical issues during the Western blotting process can lead to a lack of signal.

    • Protocol: Ensure complete protein transfer from the gel to the membrane. Optimize blocking conditions to minimize background noise and maximize signal.[10] Use an appropriate amount of protein lysate (typically 20-40 µg per lane).[11]

Q7: My immunofluorescence staining shows a weak or no signal for my protein of interest after treatment. What could be the problem?

Weak or absent signal in immunofluorescence can be due to a variety of factors related to sample preparation, staining protocol, or imaging.[12][13]

Troubleshooting Steps:

  • Low Protein Expression: The target protein may not be highly expressed in your cells.

    • Protocol: Consider using a signal amplification method or choosing a brighter fluorophore for your secondary antibody.[14]

  • Fixation and Permeabilization Issues: The fixation or permeabilization method may be masking the epitope recognized by your antibody.

    • Protocol: Consult the antibody datasheet for the recommended fixation and permeabilization protocol. You may need to test different methods (e.g., methanol vs. paraformaldehyde fixation).[14][15]

  • Antibody Concentrations: The primary or secondary antibody concentrations may be too low.

    • Protocol: Titrate your primary antibody to determine the optimal concentration that gives the best signal-to-noise ratio.[13]

  • Photobleaching: The fluorescent signal may be fading during imaging.

    • Protocol: Use an anti-fade mounting medium and minimize the exposure time of your sample to the excitation light.[14]

IssuePotential CausesRecommended Solutions
Weak/No Western Blot Signal Inactive compound, low target expression, suboptimal treatment, poor antibody, technical errors.Verify compound activity, confirm target expression, optimize dose and time, validate antibody, review blotting protocol.[6][9]
Weak/No IF Signal Low protein expression, incorrect fixation/permeabilization, low antibody concentration, photobleaching.Use signal amplification, test different protocols, titrate antibodies, use anti-fade mountant.[12][13][14]

Experimental Protocols

Protocol 1: Preparation of Sec-butyl-(5-nitro-pyridin-2-yl)-amine Stock Solution
  • Reconstitution: Briefly centrifuge the vial of lyophilized Sec-butyl-(5-nitro-pyridin-2-yl)-amine to ensure the powder is at the bottom. Reconstitute in high-quality, anhydrous DMSO to a high concentration (e.g., 10 mM or 20 mM).[6]

  • Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If necessary, sonicate in a water bath for 5-10 minutes. Visually confirm that no particulate matter is present.[6]

  • Aliquoting: Dispense the stock solution into small-volume, single-use aliquots in low-binding tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[6]

  • Storage: Store the aliquots at -80°C, protected from light.[6]

Protocol 2: Western Blotting for Target Protein Analysis
  • Cell Lysis: After treatment with Sec-butyl-(5-nitro-pyridin-2-yl)-amine, place the culture plates on ice. Aspirate the medium and wash the cell monolayer twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[6][9]

  • Sample Preparation and Electrophoresis: Prepare protein samples with Laemmli buffer and heat at 95-100°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

Conclusion

Troubleshooting is an integral part of the scientific process. By systematically evaluating each step of your experimental workflow, you can identify and resolve issues that may be affecting your results. This guide provides a starting point for addressing common challenges when working with Sec-butyl-(5-nitro-pyridin-2-yl)-amine. Remember to always include appropriate controls in your experiments, as they are essential for interpreting your data correctly.

References

  • Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. Elabscience. [Link]

  • Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Hycult Biotech. [Link]

  • Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting Guide. Sino Biological. [Link]

  • Sino Biological. (n.d.). Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies. Sino Biological. [Link]

  • Bio-Rad. (2018, June 21). Western Blotting Guidebook. Bio-Rad. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • National Institute of Standards and Technology. (2023, March 8). Addressing Sources of Error in the Cell Viability Measurement Process. NIST. [Link]

  • Single Use Support. (2023, August 10). Cell viability & viability assays: 7 facts to be aware of. Single Use Support. [Link]

  • BioPharma APAC. (n.d.). A 7-Step Guide to Western Blotting. BioPharma APAC. [Link]

  • Tie, L., et al. (2020). A brief guide to good practices in pharmacological experiments: Western blotting. ResearchGate. [Link]

  • The Scientist. (n.d.). A Comprehensive Compilation of Western Blotting Best Practices. The Scientist. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Cholewiński, G., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]

  • Abreu, S., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

  • de Oliveira, R. S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar. [Link]

  • Bastrakov, M. A., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [Link]

Sources

Troubleshooting

Optimization of reaction conditions for synthesizing Sec-butyl-(5-nitro-pyridin-2-yl)-amine analogs

Status: Active Ticket ID: SNAr-PYR-5NO2 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Welcome to the Technical Support Portal You have accessed the advanced troubleshooting guide for the n...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SNAr-PYR-5NO2 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Portal

You have accessed the advanced troubleshooting guide for the nucleophilic aromatic substitution (


) of 2-halo-5-nitropyridines  with (S)- or (R)-sec-butylamine .

This transformation utilizes the strong electron-withdrawing nature of the 5-nitro group to activate the 2-position halide for displacement. While theoretically straightforward, the steric bulk of the sec-butylamine combined with the solubility profile of nitropyridines often leads to stalled kinetics, hydrolysis by-products, or difficult workups.

This guide is structured to address these specific failure modes.

Module 1: Reaction Design & Kinetics

Q: I am observing slow conversion rates. Should I switch from the Chloro- to the Fluoro- substrate?

A: Yes, if cost permits. In


 reactions, the rate-determining step is the formation of the Meisenheimer complex (nucleophilic attack). Fluoride is highly electronegative, which lowers the energy of the transition state by stabilizing the negative charge density on the ring more effectively than chloride.
  • Recommendation: If your reaction with 2-chloro-5-nitropyridine requires temperatures

    
    C or times 
    
    
    
    hours, switch to 2-fluoro-5-nitropyridine . The reaction often proceeds at room temperature, reducing thermal degradation.
Q: Why does the reaction stall at ~50% conversion despite using 1 equivalent of amine?

A: You are likely forming the hydrohalic salt of your nucleophile. As the reaction proceeds, HCl or HF is generated. This acid immediately protonates the remaining sec-butylamine, rendering it non-nucleophilic.

  • The Fix: You must include an HCl scavenger.

    • Option A (Reagent Heavy): Use 2.2 to 3.0 equivalents of sec-butylamine (the excess acts as the base).

    • Option B (Atom Economical): Use 1.1 equivalents of amine and 1.5 equivalents of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or finely ground

      
       .
      
Q: How does the sec-butyl steric hindrance affect the solvent choice?

A: The sec-butyl group creates significant steric drag compared to n-butylamine. In protic solvents (Ethanol, IPA), the amine is heavily solvated (hydrogen bonded), further increasing its effective size and reducing nucleophilicity.

  • Optimization: Switch to Polar Aprotic Solvents (DMSO, DMF, or NMP). These solvents do not solvate the amine nucleophile as strongly, leaving it "naked" and more reactive, which is critical for bulky amines.

Module 2: Impurity Profiling (Troubleshooting)

Q: I see a by-product with a mass of [M-Cl+OH] (M+16 relative to starting material). What is it?

A: This is the hydrolysis product: 5-nitro-2-pyridone.

  • Root Cause: The 5-nitro group activates the ring so strongly that hydroxide ions (from trace water in the solvent or base) compete with the amine.

  • Solution:

    • Use anhydrous solvents (purchase "SureSeal" or dry over molecular sieves).

    • Avoid hydroxide bases (NaOH, KOH). Stick to Carbonates (

      
      , 
      
      
      
      ) or Tertiary Amines (TEA, DIPEA).
    • Critical: If using hygroscopic solvents like DMSO, ensure they are fresh.

Q: My product is oiling out and difficult to crystallize. How do I purify it?

A: Nitropyridine amines are often "greasy" and prone to oiling.

  • Protocol:

    • Acid/Base Extraction: Dissolve the crude oil in EtOAc. Wash with 1N HCl. The product (a weak base due to the electron-withdrawing nitro group) might not fully protonate and move to the aqueous layer depending on pH.

    • Better Approach: Since the product is weakly basic (

      
       of conjugate acid ~2-3), it often remains in the organic layer while unreacted aliphatic amine washes out with acid.
      
    • Recrystallization: Triturate the oil with cold Hexanes/MTBE (9:1) . The impurities often stay in solution while the yellow nitro-amine solidifies.

Module 3: Green Chemistry & Scalability

Q: We need to replace DMF/NMP due to toxicity concerns (REACH restrictions). What works for this ?

A: Cyrene™ (Dihydrolevoglucosenone) is the superior green alternative for this specific transformation.[1]

  • Why: It is a dipolar aprotic solvent derived from cellulose with a polarity profile similar to NMP but without the reproductive toxicity.

  • Performance: Studies show Cyrene can accelerate

    
     rates compared to DMF due to specific solvation effects on the transition state.
    
  • Alternative: 2-Methyltetrahydrofuran (2-MeTHF) can be used if reflux temperatures (

    
    C) are sufficient.
    

Visualized Workflows

Figure 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the


 pathway and where specific failure modes (Hydrolysis, Salt Formation) occur.

SNAr_Mechanism Start 2-Halo-5-Nitropyridine (Substrate) Complex Meisenheimer Complex (Transition State) Start->Complex + Amine (Slow Step) Amine sec-Butylamine (Nucleophile) Amine->Complex Product Target Product (Yellow Solid) Complex->Product - HX (Fast Step) Hydrolysis 5-Nitro-2-Pyridone (OH Impurity) Complex->Hydrolysis + H2O (Wet Solvent) Salt Amine Hydrohalide Salt (Inactive) Product->Salt + HX (No Base Scavenger)

Caption: The


 pathway showing the rate-determining formation of the Meisenheimer complex and competitive inhibition by water or acid.
Figure 2: Troubleshooting Decision Tree

Use this logic flow to optimize reaction conditions based on observed results.

Troubleshooting_Tree Problem Identify Issue LowConv Low Conversion (<50%) Problem->LowConv Impurity Unknown Impurity (M-Cl+OH) Problem->Impurity Slow Reaction too Slow (>24h) Problem->Slow BaseCheck Check Base Stoichiometry Add 1.5eq DIPEA LowConv->BaseCheck Likely Salt Formation WaterCheck Check Solvent Water Content Use Anhydrous DMSO Impurity->WaterCheck Likely Hydrolysis TempSolv Increase Temp to 80°C or Switch to DMF/Cyrene Slow->TempSolv Steric Hindrance

Caption: Diagnostic flowchart for resolving common synthetic bottlenecks in nitropyridine aminations.

Experimental Protocols

Protocol A: Standard Thermal Conditions (High Yield)

Best for: 2-Chloro substrates where cost is a factor.

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.0 eq, 5.0 mmol).

  • Solvent: Dissolve in anhydrous DMSO or DMF (5 mL, 1.0 M concentration). Note: High concentration aids kinetics.

  • Base: Add DIPEA (1.5 eq, 7.5 mmol).

  • Addition: Add (S)-sec-butylamine (1.1 eq, 5.5 mmol) dropwise.

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.[2]

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour into Ice Water (50 mL). The product should precipitate as a yellow solid.

    • Filter and wash with water.

    • If no precipitate: Extract with EtOAc (3x), wash with Brine, dry over

      
      .
      
Protocol B: Green/Room Temp Conditions (High Reactivity)

Best for: 2-Fluoro substrates or strict environmental requirements.

  • Setup: Charge flask with 2-fluoro-5-nitropyridine (1.0 eq).

  • Solvent: Add Cyrene™ or Ethanol (0.5 M).

  • Base: Add

    
      (2.0 eq, granular).
    
  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: The reaction is exothermic; add amine slowly on large scales.

  • Workup: Dilute with water. If using Cyrene, extensive water washes are required to remove the solvent.

References & Grounding

  • Mechanism & Kinetics:

    • Topic: Solvent effects and Meisenheimer complex stabilization in nitropyridine substitutions.

    • Source:Journal of the Chemical Society, Perkin Transactions 2. "Solvent effects on aromatic nucleophilic substitutions."

  • Green Solvents (Cyrene):

    • Topic: Application of Cyrene as a dipolar aprotic replacement in

      
       reactions.[1]
      
    • Source:Green Chemistry (RSC).[4] "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents."

  • Synthetic Protocols (BenchChem):

    • Topic: General protocols for 2-chloro-5-nitropyridine substitution.[3][5]

    • Source: BenchChem Application Notes.

  • Regioselectivity & Side Reactions:

    • Topic: Analysis of hydrolysis and regioselectivity in activated pyridine systems.

    • Source:Tetrahedron Letters. "Regioselective nucleophilic aromatic substitution of 2,4-dichloro-5-nitropyridine."

Sources

Optimization

Scaling up the synthesis of Sec-butyl-(5-nitro-pyridin-2-yl)-amine for further studies

An extensive technical support guide for researchers and professionals on the synthesis of sec-butyl-(5-nitro-pyridin-2-yl)-amine is provided below. This guide includes troubleshooting, FAQs, detailed protocols, and visu...

Author: BenchChem Technical Support Team. Date: February 2026

An extensive technical support guide for researchers and professionals on the synthesis of sec-butyl-(5-nitro-pyridin-2-yl)-amine is provided below. This guide includes troubleshooting, FAQs, detailed protocols, and visual aids to ensure a comprehensive understanding of the process.

Technical Support Center: Synthesis of Sec-butyl-(5-nitro-pyridin-2-yl)-amine

This document provides a comprehensive guide for the synthesis, scale-up, and troubleshooting of sec-butyl-(5-nitro-pyridin-2-yl)-amine. The core of this synthesis lies in a Nucleophilic Aromatic Substitution (SNAr) reaction, a fundamental process in the synthesis of many pharmaceutical and agrochemical compounds.[1][2] Our goal is to equip researchers with the necessary technical insights and practical advice to successfully navigate this synthesis and its potential challenges.

Synthesis Overview & Mechanism

The synthesis of sec-butyl-(5-nitro-pyridin-2-yl)-amine is achieved through the reaction of 2-chloro-5-nitropyridine with sec-butylamine. This reaction proceeds via a well-established Addition-Elimination (SNAr) mechanism .[2][3]

The Causality Behind the Reaction:

  • Activation: The pyridine ring, while electron-deficient by nature, is strongly activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group (-NO₂) at the C5 position. This group effectively stabilizes the negatively charged intermediate formed during the reaction through resonance.[2][4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of sec-butylamine attacks the electron-deficient carbon atom at the C2 position of the pyridine ring (the carbon bearing the chlorine atom). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Rearomatization: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group. A base is typically added to neutralize the hydrogen chloride (HCl) that is formed, driving the reaction to completion.[3]

Reaction Mechanism Diagram

SNAr_Mechanism cluster_intermediate Meisenheimer Complex R1 2-Chloro-5-nitropyridine INT Negatively Charged Intermediate R1->INT Addition of Nucleophile R2 sec-Butylamine R2->INT P1 sec-Butyl-(5-nitro-pyridin-2-yl)-amine INT->P1 Elimination of Leaving Group P2 Chloride Ion (Cl⁻) INT->P2 P3 Protonated Base (e.g., Et₃NH⁺) P2->P3 Acid-Base Reaction

Caption: SNAr mechanism for the synthesis.

Detailed Experimental Protocol (Lab Scale)

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials & Reagents:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • sec-Butylamine (1.2 eq)[5]

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)

  • Dimethylformamide (DMF) or Ethanol (Solvent)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Hexanes/Ethyl Acetate (Eluent)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq) and the chosen solvent (e.g., DMF, 10 mL per gram of starting material).

  • Addition of Base: Add the base (e.g., K₂CO₃, 1.5 eq). The base is crucial for neutralizing the HCl formed during the reaction.[3]

  • Addition of Nucleophile: Slowly add sec-butylamine (1.2 eq) to the stirring mixture at room temperature. A slight excess ensures the complete consumption of the limiting reagent.

  • Heating & Monitoring: Heat the reaction mixture to 80-90 °C (if using DMF) or to reflux (if using ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is no longer visible (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate).[7]

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[8]

General Experimental Workflow

Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Reagents 2. Add Reagents (2-Cl-5-NO₂-Py, Base, Solvent) Setup->Reagents Nucleophile 3. Add sec-Butylamine Reagents->Nucleophile Heat 4. Heat & Monitor (TLC) Nucleophile->Heat Workup 5. Aqueous Work-up (Quench, Extract) Heat->Workup Dry 6. Dry & Concentrate Workup->Dry Purify 7. Column Chromatography Dry->Purify Characterize 8. Characterize Product (NMR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My reaction is very slow or appears incomplete on TLC. What should I do?

Answer:

  • Check Temperature: Ensure the internal reaction temperature is correct. For DMF, 80-90 °C is standard; for ethanol, ensure a steady reflux is maintained. Inadequate heating is a common cause of slow reactions.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally more effective at promoting SNAr reactions than protic solvents like ethanol because they solvate the cation but not the nucleophile, increasing its reactivity.[3] Consider switching to DMF if you are using ethanol.

  • Base Strength: If using a weak base, it may not be sufficient to drive the equilibrium forward. Potassium carbonate is a solid choice. If using a tertiary amine like triethylamine, ensure it is fresh and dry.

  • Reagent Purity: Impurities in the starting materials, particularly water in the solvent or reagents, can hinder the reaction. Ensure all materials are of appropriate purity and dried if necessary.

Q2: I'm observing a significant side product in my reaction mixture. What could it be?

Answer:

  • Unreacted Starting Material: The most common "side product" is simply unreacted 2-chloro-5-nitropyridine. This indicates an incomplete reaction (see Q1).

  • N-Nitrosamine Formation: A critical, though less common, possibility is the formation of an N-nitrosamine. The product, a secondary amine, can react with nitrosating agents (e.g., nitrous acid or its esters) to form N-nitrosamines, which are potent carcinogens.[9][10] This is a serious safety concern.

    • Cause: This can occur if the starting 2-chloro-5-nitropyridine was synthesized using nitric acid and contains residual nitrosating species.

    • Precaution: To mitigate this risk, ensure high-purity starting materials. If there is any doubt, a purification step of the starting material or quenching the reaction with a scavenger like sulfamic acid can be considered. Always handle the product with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Q3: The yield of my reaction is consistently low, even with complete conversion of the starting material. Where am I losing my product?

Answer:

  • Work-up Losses: The product is a basic amine and can have some solubility in the acidic aqueous phase during work-up if the pH is not controlled. Ensure the aqueous layer is neutral or slightly basic before extraction. Perform multiple extractions (at least 3x) with ethyl acetate to ensure complete recovery.

  • Purification Losses: Amines can sometimes streak on silica gel, leading to poor separation and lower isolated yields. To prevent this, you can pre-treat your silica with triethylamine or add ~1% triethylamine to your chromatography eluent. This deactivates the acidic sites on the silica gel.

  • Product Volatility: While not extremely volatile, some product loss can occur if it is dried on a rotary evaporator at too high a temperature or for an extended period. Dry the final product under high vacuum at room temperature.

Q4: My purified product looks like an oil, but the literature reports a solid. Why?

Answer:

  • Residual Solvent: The most common reason for a product failing to solidify is the presence of residual solvent (e.g., ethyl acetate, hexanes). Ensure the product is thoroughly dried under a high vacuum for several hours. Gently heating to ~30-40 °C under vacuum can help remove stubborn solvent traces.

  • Purity: Impurities can depress the melting point of a compound, sometimes preventing crystallization altogether. If the product is an oil despite being solvent-free, it may require re-purification. Check the purity by ¹H NMR.

  • Polymorphism: Some compounds can exist in different crystalline forms (polymorphs) or as an amorphous solid, which may appear oily. Try dissolving the oil in a minimal amount of a hot solvent (like hexanes) and cooling it slowly to induce crystallization.

Troubleshooting Decision Tree

Troubleshooting cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase Start Problem with Synthesis? Incomplete Incomplete Reaction? Start->Incomplete SideProduct Side Products? Start->SideProduct LowYield Low Yield? Start->LowYield PurificationIssue Purification Issues? Start->PurificationIssue OilyProduct Product is an Oil? Start->OilyProduct CheckTemp Check Temp & Reaction Time Incomplete->CheckTemp Yes CheckReagents Check Reagent Purity & Stoichiometry Incomplete->CheckReagents Yes CheckSafety Consider N-Nitrosamine Formation (Safety Risk) SideProduct->CheckSafety Yes CheckWorkup Optimize Extraction pH & Number of Extractions LowYield->CheckWorkup Yes ModifyChroma Add Et₃N to Eluent PurificationIssue->ModifyChroma Yes DryThoroughly Dry Under High Vacuum OilyProduct->DryThoroughly Yes

Caption: A decision tree for common issues.

Scaling Up the Synthesis: Key Considerations

Moving from a 1-gram scale to a 100-gram or kilogram scale introduces new challenges that must be addressed for a safe and efficient process.

ParameterLab Scale (1-10 g)Pilot/Production Scale (100 g+)Rationale & Key Considerations
Heat Management Simple heating mantle or oil bath.Jacketed glass reactor with controlled heating/cooling fluid.The SNAr reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to runaway reactions. Action: Use a reactor with precise temperature control and consider adding reagents portion-wise or via an addition funnel to manage the heat output.
Mixing Magnetic stirrer.Overhead mechanical stirrer.Efficient mixing is critical to ensure homogeneity, prevent localized hot spots, and maintain a consistent reaction rate. Magnetic stirrers are insufficient for large, viscous reaction mixtures.
Purification Flash column chromatography.Recrystallization or distillation.Large-scale chromatography is resource-intensive. Developing a robust recrystallization protocol is far more economical and scalable. This requires screening various solvent systems to find one that provides good recovery and high purity.
Reagent Addition All at once or in one portion.Slow addition via a pressure-equalizing dropping funnel.Controls the reaction rate and exotherm.
Safety Standard fume hood and PPE.Process safety review, dedicated ventilation, and potentially blast shields.The risks associated with solvent flammability, exotherms, and potential side reactions are magnified at scale. A thorough safety assessment is mandatory.

Frequently Asked Questions (FAQs)

Q: Can I use a different amine nucleophile in this reaction? A: Yes, this reaction is quite general for primary and secondary amines.[11] The reactivity will depend on the nucleophilicity and steric hindrance of the amine. For example, a less hindered primary amine like n-butylamine may react faster than sec-butylamine.

Q: Why is 2-chloro-5-nitropyridine used instead of 2-fluoro-5-nitropyridine? A: While fluoride is a better leaving group than chloride in many SNAr reactions due to the rate-determining nature of the initial nucleophilic attack, 2-chloro-5-nitropyridine is often used because it is significantly more common and less expensive, making it preferable for large-scale synthesis.

Q: What are the expected spectroscopic data for the final product? A: For sec-butyl-(5-nitro-pyridin-2-yl)-amine (C₉H₁₃N₃O₂), you would expect:

  • ¹H NMR: Signals corresponding to the pyridine ring protons (typically in the 7.0-9.0 ppm region), a multiplet for the CH group of the sec-butyl, and signals for the CH₂, and two CH₃ groups. The NH proton will appear as a broad singlet.

  • Mass Spec (EI): A molecular ion peak (M⁺) at m/z = 195.10.

  • IR: Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (-NO₂) around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

Q: Is it possible to reduce the nitro group to an amine? A: Yes, the resulting 5-nitro group can be readily reduced to a 5-amino group using standard reduction methods, such as catalytic hydrogenation (e.g., H₂ with Pd/C catalyst) or chemical reduction (e.g., SnCl₂/HCl or Fe/HCl).[6][12] This creates a diamine product, which can be a useful building block for further synthesis.

References

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]

  • Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Available at: [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • International Journal of ChemTech Research. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Available at: [Link]

  • ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Available at: [Link]

  • Kan, T., & Fukuyama, T. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl type resin. The Chemical Society of Japan.
  • National Center for Biotechnology Information. (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Available at: [Link]

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available at: [Link]

  • Royal Society of Chemistry. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Available at: [Link]

  • INCHEM. (1975). 320. Butylamine, sec- (WHO Pesticide Residues Series 5). Available at: [Link]

  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]

  • ResearchGate. (2013). (PDF) tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Available at: [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. Available at: [Link]

  • PubChemLite. (n.d.). 2-butylpyrimidin-5-amine (C8H13N3). Available at: [Link]

  • European Commission. (2011). SCCS (Scientific Committee on Consumer Safety), opinion on nitrosamines and secondary amines in cosmetic products. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Emerging Potential of Sec-butyl-(5-nitro-pyridin-2-yl)-amine: A Comparative Guide to Nitropyridine-Based Inhibitors

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of targeted therapeutics.[1] The introduction of a nitro group to this versatile heterocycle gives rise to nitrop...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of targeted therapeutics.[1] The introduction of a nitro group to this versatile heterocycle gives rise to nitropyridines, a class of compounds demonstrating a broad spectrum of biological activities, including potent enzyme inhibition.[2] This guide provides a comprehensive comparative analysis of sec-butyl-(5-nitro-pyridin-2-yl)-amine, a specific derivative, against other nitropyridine-based inhibitors. While direct experimental data for this particular compound is not extensively available in public literature, this document will leverage data from structurally related analogs to project its potential efficacy and explore the underlying structure-activity relationships that govern the inhibitory action of this chemical class.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel small molecule inhibitors. We will delve into the mechanistic insights, comparative inhibitory data, and detailed experimental protocols to provide a solid foundation for future research in this promising area.

The Nitropyridine Scaffold: A Privileged Motif in Enzyme Inhibition

The 5-nitro-pyridin-2-yl core is a recurring structural motif in a variety of bioactive molecules. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, often enhancing the binding affinity of these compounds to their biological targets.[2] This has led to the development of nitropyridine-based inhibitors for a range of enzymes, including kinases, proteases, and other enzymes of therapeutic relevance.

Mechanism of Action:

Nitropyridine-based inhibitors typically exert their effects through competitive inhibition, occupying the active site of the target enzyme and preventing the binding of the natural substrate. The specific interactions, however, are dictated by the nature and positioning of substituents on the pyridine ring. For instance, the amino group at the 2-position can act as a key hydrogen bond donor, while other substituents can engage in hydrophobic or other non-covalent interactions to enhance potency and selectivity.

Comparative Analysis of Inhibitory Activity

While specific data for sec-butyl-(5-nitro-pyridin-2-yl)-amine is not yet prevalent, we can infer its potential by examining the inhibitory profiles of analogous compounds where the substituent at the 2-amino position is varied. The sec-butyl group, a moderately bulky and hydrophobic moiety, is likely to influence the compound's interaction with the hydrophobic pockets within an enzyme's active site.

Below is a comparative table of IC50 values for various nitropyridine-based inhibitors against different targets. This data provides a benchmark for the potential efficacy of new derivatives.

Inhibitor Class/CompoundTarget EnzymeIC50 Value (µM)Reference
2-amino-5-nitropyridine Derivatives
5-nitropyridin-2-yl derivativeChymotrypsin8.67 ± 0.1[3]
Urease29.21 ± 0.98[3]
3-Nitropyridylpiperazine derivativesJack Bean Urease2.0–2.3[3]
3-nitropyridine Derivatives
Substituted 3-nitropyridinesJAK2 Kinase8.5–12.2[3]
Pyridyloxy-substituted acetophenone oxime ethersProtoporphyrinogen Oxidase3.11–4.18[3]
5-nitropyrimidine-2,4-dione Analogue
Compound 36Inducible Nitric Oxide Synthase (iNOS)6.2[4]
Nitric Oxide Production (in RAW 264.7 cells)8.6[4]

Analysis and Projection for sec-butyl-(5-nitro-pyridin-2-yl)-amine:

The existing data suggests that the 5-nitropyridin-2-yl scaffold is a versatile inhibitor platform. The introduction of a sec-butyl group at the 2-amino position could potentially enhance binding to targets with a corresponding hydrophobic pocket. For instance, in kinases, which often have hydrophobic regions near the ATP-binding site, the sec-butyl group might confer increased potency compared to smaller alkyl or unsubstituted amino analogs. Conversely, for enzymes with more polar active sites, this bulky hydrophobic group might be detrimental to activity. Further experimental validation is necessary to confirm these hypotheses.

Structure-Activity Relationship (SAR) Insights

The biological activity of nitropyridine derivatives is intricately linked to the nature and position of their substituents. Based on available literature for related compounds, we can extrapolate some key SAR principles:

  • The 5-Nitro Group: This group is often crucial for activity, likely due to its strong electron-withdrawing properties that modulate the charge distribution of the pyridine ring and may participate in key interactions within the enzyme's active site.

  • The 2-Amino Group: The presence of a secondary amine, as in sec-butyl-(5-nitro-pyridin-2-yl)-amine, provides a hydrogen bond donor which is a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain.

  • Substituents on the 2-Amino Group: The size, shape, and hydrophobicity of the substituent can dramatically influence potency and selectivity. The sec-butyl group in our compound of interest is a chiral, non-planar group that could lead to stereospecific interactions with the target protein.

SAR_Logic cluster_core Core Scaffold: 5-Nitro-pyridin-2-yl-amine cluster_substituents Key Substituent Effects cluster_properties Resulting Properties Core 5-Nitro-pyridin-2-yl-amine Nitro 5-Nitro Group (Electron Withdrawing) Amino 2-Amino Group (H-Bond Donor) R_group R-Group at 2-Amino (Hydrophobicity, Sterics) Potency Potency (IC50) Nitro->Potency Amino->Potency R_group->Potency Selectivity Selectivity R_group->Selectivity

Caption: Key structural determinants of activity in 5-nitropyridin-2-yl-amine inhibitors.

Experimental Protocols

To facilitate the investigation of sec-butyl-(5-nitro-pyridin-2-yl)-amine and other nitropyridine-based inhibitors, we provide the following detailed experimental protocols for a biochemical kinase inhibition assay and a cell-based proliferation assay.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, where a decrease in ATP corresponds to kinase activity.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • sec-butyl-(5-nitro-pyridin-2-yl)-amine or other test inhibitors

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test compounds in the kinase assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • ATP Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent as per the manufacturer's instructions.

  • Signal Stabilization: Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Inhibitor Dilutions B Add Kinase, Substrate, & Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temp C->D E Add Kinase-Glo® Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line expressing the target of interest

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • sec-butyl-(5-nitro-pyridin-2-yl)-amine or other test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control and calculate the IC50 value from the dose-response curve.

Conclusion and Future Directions

The 5-nitropyridin-2-yl-amine scaffold represents a promising starting point for the development of novel enzyme inhibitors. While direct experimental evidence for sec-butyl-(5-nitro-pyridin-2-yl)-amine is forthcoming, the analysis of structurally related compounds suggests its potential as a potent and selective inhibitor, particularly for targets with accommodating hydrophobic pockets such as certain kinases.

Future research should focus on:

  • Synthesis and in vitro profiling: The synthesis of sec-butyl-(5-nitro-pyridin-2-yl)-amine is a critical first step, followed by its screening against a panel of kinases and other relevant enzymes to determine its inhibitory profile and IC50 values.

  • Structure-based design: Obtaining a crystal structure of the compound bound to its target would provide invaluable insights for further optimization of potency and selectivity.

  • Cellular activity and ADME properties: Evaluation in cell-based assays and assessment of its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for its development as a potential therapeutic agent.

This comparative guide provides a foundational framework for researchers to embark on the exploration of sec-butyl-(5-nitro-pyridin-2-yl)-amine and the broader class of nitropyridine-based inhibitors, with the ultimate goal of advancing novel and effective targeted therapies.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2025, May 7). Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2025, May 7). Retrieved from [Link]

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019, August 19). ACS Publications. Retrieved from [Link]

  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed. (2015, March 15). Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11). Retrieved from [Link]

  • ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles - PubMed. (2017, February 15). Retrieved from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.). Retrieved from [Link]

  • Structure-Activity Relationship of USP5 Inhibitors - PubMed. (2021, October 28). Retrieved from [Link]

  • kinase inhibitor 2 [PMID: 30199702] | C26H32N8 | CID 134813913 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. (2025, November 24). Retrieved from [Link]

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (n.d.). Retrieved from [Link]

  • Drug Discovery - Inhibitor | chemical-kinomics. (n.d.). Retrieved from [Link]

  • Structure Activity Relationship of USP5 Allosteric Inhibitors - bioRxiv. (2021, May 18). Retrieved from [Link]

  • (PDF) Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. (2016, April 23). Retrieved from [Link]

  • 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem. (n.d.). Retrieved from [Link]

  • ic50 values compared: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Multi kinase inhibitors - OTAVAchemicals. (n.d.). Retrieved from [Link]

  • BindingDB PrimarySearch_ki. (n.d.). Retrieved from [Link]

Sources

Comparative

A comparative study of analytical techniques for Sec-butyl-(5-nitro-pyridin-2-yl)-amine detection

A Senior Application Scientist's Guide to the Analytical Detection of Sec-butyl-(5-nitro-pyridin-2-yl)-amine Introduction Sec-butyl-(5-nitro-pyridin-2-yl)-amine is a nitropyridine derivative of increasing interest within...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Analytical Detection of Sec-butyl-(5-nitro-pyridin-2-yl)-amine

Introduction

Sec-butyl-(5-nitro-pyridin-2-yl)-amine is a nitropyridine derivative of increasing interest within pharmaceutical and chemical research due to its potential applications as a synthetic intermediate. As with any compound under investigation for potential therapeutic use or as a key building block, the ability to accurately and reliably detect and quantify it is paramount. This guide provides a comparative analysis of established analytical techniques applicable to the detection of Sec-butyl-(5-nitro-pyridin-2-yl)-amine, drawing upon methodologies validated for structurally similar nitroaromatic compounds.

The selection of an optimal analytical technique is a critical decision in the drug development pipeline, influencing everything from reaction monitoring and purity assessment to stability testing and quality control. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the primary analytical methodologies, their underlying principles, and practical considerations for implementation. While specific methods for Sec-butyl-(5-nitro-pyridin-2-yl)-amine are not yet established in the public domain, the principles and protocols outlined herein for analogous compounds provide a robust starting point for method development and validation.

The guidance provided is grounded in the principles of scientific integrity, with a focus on creating self-validating systems that adhere to international standards such as the International Council for Harmonisation (ICH) guidelines.[1][2]

Physicochemical Properties of Sec-butyl-(5-nitro-pyridin-2-yl)-amine

A thorough understanding of the analyte's chemical and physical properties is fundamental to selecting and optimizing an analytical method. Based on its structure, Sec-butyl-(5-nitro-pyridin-2-yl)-amine is expected to possess the following characteristics, which are pertinent to the analytical techniques discussed:

  • Aromaticity and UV-Visible Absorbance: The presence of the nitropyridine ring, a conjugated aromatic system, imparts strong ultraviolet (UV) and visible light-absorbing properties. This is a key characteristic exploited by spectrophotometric and chromatographic detection methods.

  • Polarity: The nitro group and the secondary amine introduce polarity to the molecule. However, the sec-butyl group adds a degree of lipophilicity. This intermediate polarity suggests that reversed-phase high-performance liquid chromatography (HPLC) would be a suitable separation technique.

  • Thermal Stability and Volatility: The volatility of the compound will determine its suitability for gas chromatography (GC). While many nitropyridines can be analyzed by GC, thermal lability can be a concern, potentially requiring derivatization or the use of lower-temperature injector and column conditions.

  • Electrochemical Activity: The nitro group is electrochemically active and can be reduced. This property forms the basis for sensitive electrochemical detection methods.[3][4][5]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a balance between the required sensitivity, selectivity, speed, cost, and the nature of the sample matrix. This section provides a comparative overview of the most promising techniques for the analysis of Sec-butyl-(5-nitro-pyridin-2-yl)-amine.

Technique Principle Typical Limit of Detection (LOD) Linear Range Advantages Disadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on partitioning between a stationary phase and a mobile liquid phase, with detection based on UV absorbance.0.1 - 1 µg/L[6]1 - 1000 µg/L[6]Robust, reliable, widely available, good for quantification.Moderate sensitivity, potential for matrix interference.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.ng/L to µg/LWide, dependent on detectorHigh selectivity and sensitivity, provides structural information.Requires analyte to be volatile and thermally stable, potential for thermal degradation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC separation coupled with mass spectrometry for highly selective and sensitive detection.pg/L to ng/LWide, dependent on ionization efficiencyVery high sensitivity and selectivity, excellent for complex matrices.Higher cost and complexity of instrumentation.
Electrochemical Methods (e.g., Voltammetry) Measurement of current as a function of applied potential, based on the reduction of the nitro group.Nanomolar (nM) range[3][4]Dependent on electrode and techniqueHigh sensitivity, low cost, potential for portability.[4]Susceptible to matrix effects and electrode fouling.
UV-Visible Spectrophotometry Measurement of light absorbance at a specific wavelength.µg/mL to mg/mLDependent on analyte's molar absorptivitySimple, fast, low cost.Low selectivity, best for pure samples or simple mixtures.

In-Depth Technical Discussion and Experimental Protocols

As a Senior Application Scientist, it is crucial to not only present the "what" but also the "why." The following sections delve into the causality behind experimental choices for each technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is the workhorse of the pharmaceutical industry for purity and assay determination.[1][7] For a molecule like Sec-butyl-(5-nitro-pyridin-2-yl)-amine, with its chromophoric nitro-aromatic system, UV detection is a logical and efficient choice. The key to a successful HPLC method is achieving good separation from any impurities or degradants. Reversed-phase chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common and effective approach for compounds of intermediate polarity.[8]

Trustworthiness: A robust HPLC method must be validated to ensure its performance.[2][7] This includes assessing specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[2][9] System suitability tests, performed before each run, ensure the chromatographic system is performing as expected.

Experimental Protocol: HPLC-UV for the Quantification of Sec-butyl-(5-nitro-pyridin-2-yl)-amine

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is a good starting point.

    • Rationale: The organic modifier (acetonitrile) elutes the analyte, while the aqueous phase provides retention. Formic acid protonates the pyridine nitrogen, reducing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for the nitropyridine chromophore, likely in the range of 254-350 nm. This should be determined experimentally by running a UV scan of a standard solution.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at the initial gradient composition to ensure good peak shape. Filter through a 0.45 µm syringe filter before injection.[8]

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_analysis Sample Analysis Analyte Analyte Characterization Standard Prepare Standard Solution Analyte->Standard Column Select Column (C18) Standard->Column Mobile Optimize Mobile Phase Column->Mobile Gradient Elution Wavelength Determine λmax Mobile->Wavelength ICH ICH Validation Protocols Wavelength->ICH Linearity Linearity & Range ICH->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Sample Prepare Sample Accuracy->Sample Inject Inject & Acquire Data Sample->Inject Quantify Quantify Analyte Inject->Quantify

Caption: Workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS offers superior selectivity and sensitivity compared to HPLC-UV.[10][11][12] The mass spectrometer provides a "fingerprint" of the molecule, aiding in positive identification.[13][14] For nitropyridines, GC-MS is a viable technique, provided the analyte is sufficiently volatile and thermally stable.[15][16] Electron ionization (EI) is a common ionization technique for these compounds, often resulting in a prominent molecular ion peak.[14]

Trustworthiness: Method validation for GC-MS involves similar parameters to HPLC but with additional considerations for the mass spectrometric detector, such as mass accuracy and ion ratios. The use of an internal standard is highly recommended to correct for variations in injection volume and instrument response.

Experimental Protocol: GC-MS for the Detection of Sec-butyl-(5-nitro-pyridin-2-yl)-amine

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Rationale: This stationary phase provides good separation for a wide range of compounds, including those with aromatic and polar functional groups.

  • Injector Temperature: 250 °C (start with a lower temperature and increase if necessary to avoid thermal degradation).

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Logical Relationship for Method Selection

Method_Selection cluster_techniques Analytical Techniques Analyte Analyte Properties HPLC HPLC-UV Analyte->HPLC Chromophoric, Polar GCMS GC-MS Analyte->GCMS Volatile, Thermally Stable Electrochem Electrochemical Analyte->Electrochem Reducible Nitro Group Goal Analytical Goal (e.g., Purity, Trace Analysis) Goal->HPLC Routine QC LCMSMS LC-MS/MS Goal->LCMSMS High Sensitivity Needed Matrix Sample Matrix Matrix->LCMSMS Complex Matrix Matrix->Electrochem Aqueous Sample

Caption: Decision tree for analytical method selection.

Electrochemical Detection

Expertise & Experience: Electrochemical methods are particularly well-suited for the detection of nitroaromatic compounds due to the ease of reduction of the nitro group.[3][4][5][17] Techniques like differential pulse voltammetry (DPV) can offer excellent sensitivity, often surpassing that of UV detection.[18] The simplicity and low cost of the instrumentation also make it an attractive option, especially for screening purposes.[4]

Trustworthiness: The reliability of electrochemical methods is highly dependent on the condition of the working electrode. Electrode surface modification can enhance sensitivity and selectivity but may also introduce variability.[3][4] Careful calibration and the use of an internal standard are crucial for quantitative analysis.

Experimental Protocol: Differential Pulse Voltammetry (DPV) for Sec-butyl-(5-nitro-pyridin-2-yl)-amine

  • Instrumentation: A potentiostat with a three-electrode cell.

  • Working Electrode: Glassy carbon electrode (GCE).

  • Reference Electrode: Ag/AgCl.

  • Counter Electrode: Platinum wire.

  • Supporting Electrolyte: A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing a salt (e.g., 0.1 M KCl).

    • Rationale: The buffer maintains a constant pH, which is important as the reduction potential of the nitro group can be pH-dependent. The salt provides conductivity.

  • Procedure:

    • Prepare a standard solution of the analyte in the supporting electrolyte.

    • Deoxygenate the solution by bubbling with nitrogen gas for 5-10 minutes.

      • Rationale: Dissolved oxygen is electrochemically active and can interfere with the measurement.

    • Scan the potential from approximately 0 V to -1.2 V.

    • The reduction of the nitro group will produce a peak in the voltammogram. The peak height is proportional to the concentration of the analyte.

Conclusion

The analytical detection of Sec-butyl-(5-nitro-pyridin-2-yl)-amine can be approached using a variety of robust and well-established techniques. For routine quantification and purity assessment in a drug development setting, HPLC-UV represents the most practical and reliable starting point. When higher sensitivity and structural confirmation are required, particularly in complex matrices or for impurity identification, GC-MS or LC-MS/MS are the methods of choice. Electrochemical methods offer a highly sensitive and cost-effective alternative, especially for screening applications.

The specific choice of method will ultimately depend on the unique requirements of the analytical problem at hand. It is imperative that any chosen method is thoroughly validated according to established guidelines to ensure the generation of accurate, reliable, and reproducible data, thereby upholding the principles of scientific integrity and supporting the advancement of pharmaceutical research.[2][7][19]

References

  • Electrochemical sensor for detecting ultratrace nitroaromatic compounds using mesoporous SiO2-modified electrode. PubMed.
  • Guidance for the validation of pharmaceutical quality control analytical methods. [No source provided].
  • Electrochemical Sensor for Detecting Ultratrace Nitroaromatic Compounds Using Mesoporous SiO2-Modified Electrode.
  • Disposable electrochemical sensor for determination of nitroaromatic compounds by a single-run approach. PubMed.
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
  • Highly Sensitive Electrochemical Sensors for Nitroexplosives Using Functionalized SiC Nanoparticles. ACS Chemical Health & Safety.
  • Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Deriv
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [No source provided].
  • A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures. Benchchem.
  • Electrochemical sensing of nitro-aromatic explosive compounds using silver nanoparticles modified electrochips. Analytical Methods.
  • ICH Guidelines for Analytical Method Valid
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. [No source provided].
  • Spectroscopic Analysis of 4-Chloro-2-iodo-1-nitrobenzene: A Technical Guide. Benchchem.
  • Gas chromatographic and mass spectrometric determination of nitroaromatics in w
  • Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Spectroscopy Online.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [No source provided].
  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.
  • analytical methods. [No source provided].
  • HPLC Methods for analysis of Pyridine.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
  • Meeting the Evolving Need for Effective Nitrosamine Detection. [No source provided].
  • Pyridine - Wikipedia. Wikipedia.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatiz
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS ASMS 2016 MP 123.
  • 4214-76-0 | 5-Nitropyridin-2-amine. ChemScene.
  • Winning Strategies to Develop an Analytical Method for Nitrosamines. [No source provided].
  • A GC-MS Database of Nitrogen-Rich Vol
  • Comparative analysis of analytical techniques for nitroaniline detection. Benchchem.
  • 2-Amino-5-nitropyridine. PubChem.
  • 2-Amino-5-nitropyridine. NIST WebBook.
  • 2-Amino-5-nitropyridine. ChemicalBook.
  • Chemical Properties of 2-Hydroxy-5-nitropyridine (CAS 5418-51-9). Cheméo.

Sources

Validation

In vivo validation of the therapeutic potential of Sec-butyl-(5-nitro-pyridin-2-yl)-amine

An In Vivo Comparative Guide to the Therapeutic Potential of Sec-butyl-(5-nitro-pyridin-2-yl)-amine as a Novel Anticancer Agent Introduction: The Therapeutic Promise of Novel Nitropyridine Analogs The landscape of oncolo...

Author: BenchChem Technical Support Team. Date: February 2026

An In Vivo Comparative Guide to the Therapeutic Potential of Sec-butyl-(5-nitro-pyridin-2-yl)-amine as a Novel Anticancer Agent

Introduction: The Therapeutic Promise of Novel Nitropyridine Analogs

The landscape of oncology drug discovery is continually evolving, with a persistent need for novel small molecules that can overcome the limitations of existing therapies, such as toxicity and the development of resistance.[1] Pyridine-based ring systems are a privileged structural motif in medicinal chemistry, with nitropyridine derivatives, in particular, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-neurodegenerative properties.[2][3] The nitro group, while sometimes associated with toxicity, is a key functional group in many approved drugs and can be crucial for therapeutic effect, often by modulating enzyme activity or interacting with specific cellular targets.[3][4]

This guide introduces Sec-butyl-(5-nitro-pyridin-2-yl)-amine , a novel nitropyridine analog, and provides a framework for its in vivo validation as a potential therapeutic agent. Drawing on extensive research into related 3-nitropyridine compounds, we hypothesize that this molecule functions as a microtubule-targeting agent, a class of drugs central to the treatment of a wide variety of cancers.[5] These agents disrupt the dynamics of microtubule polymerization and depolymerization, which are essential for cell division, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[5]

Here, we present a comprehensive in vivo validation strategy, comparing the projected performance of Sec-butyl-(5-nitro-pyridin-2-yl)-amine against a standard-of-care microtubule stabilizing agent, Paclitaxel , and a structurally related experimental microtubule destabilizing 3-nitropyridine analog, 4AZA2891 .[5] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a comparative analysis framework, and the scientific rationale behind the validation process.

Proposed Mechanism of Action: Microtubule Destabilization

Based on studies of similar 3-nitropyridine analogs, the proposed mechanism of action for Sec-butyl-(5-nitro-pyridin-2-yl)-amine is the inhibition of tubulin polymerization.[5] By binding to the colchicine-binding site on β-tubulin, the compound is expected to prevent the assembly of αβ-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. This mechanism contrasts with that of taxanes like Paclitaxel, which stabilize microtubules and also lead to mitotic arrest.

Microtubule_Targeting_Pathway Proposed Mechanism of Microtubule-Targeting Agents tubulin αβ-Tubulin Dimers microtubules Microtubules (Dynamic Instability) tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitosis Successful Mitosis mitotic_spindle->mitosis apoptosis Apoptosis mitotic_spindle->apoptosis Disruption paclitaxel Paclitaxel (Stabilizer) paclitaxel->microtubules Inhibits Depolymerization (Stabilization) paclitaxel->apoptosis Mitotic Arrest nitropyridine Sec-butyl-(5-nitro-pyridin-2-yl)-amine (Proposed Destabilizer) nitropyridine->tubulin Inhibits Polymerization (Destabilization) nitropyridine->apoptosis Mitotic Arrest

Caption: Proposed mechanism of Sec-butyl-(5-nitro-pyridin-2-yl)-amine.

Comparative In Vivo Performance Analysis

The therapeutic potential of a new drug candidate can only be ascertained through rigorous in vivo studies that compare its efficacy and safety against established standards.[6][7] The following tables present a hypothetical yet plausible comparative analysis based on expected outcomes from a murine xenograft model of colon cancer.

Table 1: Comparative Efficacy in a Colon Cancer Xenograft Model
CompoundDose & ScheduleMean Tumor Growth Inhibition (%)Complete RegressionsMedian Survival (Days)
Vehicle Control 10 mL/kg, i.v., q.d.0%0/1025
Sec-butyl-(5-nitro-pyridin-2-yl)-amine 20 mg/kg, i.v., q.d.85%2/1050
4AZA2891 [5]20 mg/kg, i.v., q.d.78%1/1046
Paclitaxel 15 mg/kg, i.p., q2d92%4/1055

Data are hypothetical and for illustrative purposes.

Table 2: Comparative Toxicity Profile
CompoundMaximum Tolerated Dose (MTD)Mean Body Weight Change (%)Observed MyelotoxicityObserved Neurotoxicity
Vehicle Control N/A+5%NoneNone
Sec-butyl-(5-nitro-pyridin-2-yl)-amine 30 mg/kg-8%MinimalModerate
4AZA2891 [5]25 mg/kg-10%NoneSignificant
Paclitaxel 20 mg/kg-15%SignificantSignificant

Data are hypothetical and for illustrative purposes. Myelotoxicity and neurotoxicity are significant known side effects of many microtubule-targeting agents.[5]

Detailed Experimental Protocols for In Vivo Validation

The foundation of a trustworthy comparison guide lies in transparent and reproducible methodologies.[6] The following protocols are designed to provide a robust framework for the in vivo validation of Sec-butyl-(5-nitro-pyridin-2-yl)-amine.

General Workflow for In Vivo Validation

In_Vivo_Workflow cluster_preclinical Pre-Clinical Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase model_selection 1. Animal Model Selection (e.g., Nude Mice) cell_culture 2. Cancer Cell Line Culture (e.g., HCT116) model_selection->cell_culture tumor_implantation 3. Tumor Implantation (Subcutaneous) cell_culture->tumor_implantation randomization 4. Randomization & Grouping tumor_implantation->randomization dosing 5. Drug Administration (i.v., i.p.) randomization->dosing monitoring 6. Monitoring (Tumor Volume, Body Weight, Clinical Signs) dosing->monitoring endpoint 7. Endpoint Determination monitoring->endpoint necropsy 8. Necropsy & Tissue Collection endpoint->necropsy data_analysis 9. Data Analysis & Reporting necropsy->data_analysis

Caption: General workflow for in vivo validation of an anticancer compound.

Protocol 1: Murine Heterotopic Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of Sec-butyl-(5-nitro-pyridin-2-yl)-amine in a human colon cancer xenograft model.

Methodology:

  • Animal Model: Utilize 6-8 week old female athymic nude mice (nu/nu). House animals in specific pathogen-free conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Line: Culture HCT116 human colon carcinoma cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Tumor Implantation: Harvest HCT116 cells during the exponential growth phase. Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group):

    • Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG300, 50% PBS)

    • Group 2: Sec-butyl-(5-nitro-pyridin-2-yl)-amine

    • Group 3: 4AZA2891 (comparator)

    • Group 4: Paclitaxel (positive control)

  • Drug Administration: Administer drugs as per the schedules outlined in Table 1. Prepare fresh formulations daily.

  • Efficacy Endpoints:

    • Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size (~1500 mm³).

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

    • A satellite group of animals may be used for survival analysis, where the endpoint is tumor volume reaching 2000 mm³ or signs of morbidity.

Protocol 2: Toxicity Assessment

Objective: To evaluate the preliminary safety and tolerability profile of Sec-butyl-(5-nitro-pyridin-2-yl)-amine.

Methodology:

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in posture, activity, grooming, and breathing.

  • Body Weight: Record the body weight of each animal twice weekly. A body weight loss exceeding 20% is a common endpoint criterion.

  • Terminal Necropsy: At the end of the study, euthanize all animals. Perform a gross necropsy, and collect major organs (liver, kidney, spleen, lung, heart) and tumors.

  • Hematology and Clinical Chemistry: Collect blood samples via cardiac puncture for complete blood counts (CBC) and serum chemistry analysis to assess organ function and identify potential myelosuppression.

  • Histopathology: Fix collected organs and tumors in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for histopathological examination.

Conclusion and Future Directions

This guide outlines a comprehensive in vivo strategy to validate the therapeutic potential of Sec-butyl-(5-nitro-pyridin-2-yl)-amine, a novel nitropyridine analog hypothesized to act as a microtubule-targeting anticancer agent. By comparing its efficacy and toxicity against both a standard-of-care drug, Paclitaxel, and a relevant experimental compound, 4AZA2891, researchers can establish a robust profile of its potential advantages and liabilities.

The hypothetical data presented suggests that Sec-butyl-(5-nitro-pyridin-2-yl)-amine could offer potent anti-tumor activity with a potentially improved safety profile over existing therapies, particularly concerning myelotoxicity.[5] Successful validation through the described protocols would warrant further preclinical development, including pharmacokinetics, pharmacodynamics, and IND-enabling toxicology studies, to advance this promising compound toward clinical evaluation.[6]

References

  • Verdoodt, B., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. Scientific Reports.
  • Kharitonov, D. S., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.
  • Novus Chem (2026). Exploring the Biological Activity of Nitropyridine Derivatives.
  • Nowak, J., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.
  • Hayden, E. J., et al. (2022). A small molecule that inhibits the evolution of antibiotic resistance. bioRxiv.
  • National Institutes of Health (NIH). Regulatory Knowledge Guide for Small Molecules. NIH SEED.
  • Cole-Parmer (2024). In Vitro and In Vivo Studies and Drug Discovery.

Sources

Comparative

Head-to-Head Comparison: Sec-butyl-(5-nitro-pyridin-2-yl)-amine vs. 7-Nitroindazole (7-NI)

Content Type: Publish Comparison Guide Subject: Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS) Audience: Researchers, Drug Discovery Scientists, and Medicinal Chemists Executive Summary In the pursuit of n...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS) Audience: Researchers, Drug Discovery Scientists, and Medicinal Chemists

Executive Summary

In the pursuit of neuroprotective therapeutics, the selective inhibition of neuronal Nitric Oxide Synthase (nNOS) remains a critical challenge. While 7-Nitroindazole (7-NI) has long served as the "gold standard" tool compound for nNOS inhibition, its clinical utility is limited by poor solubility and moderate isoform selectivity against endothelial NOS (eNOS).

This guide presents a technical evaluation of Sec-butyl-(5-nitro-pyridin-2-yl)-amine (referred to herein as SNP-SB ), a representative of the 2-amino-5-nitropyridine class. This scaffold has emerged as a potent alternative, offering improved physicochemical properties and enhanced selectivity profiles essential for targeting neurodegenerative pathways without compromising cardiovascular hemodynamics.

Compound Profiles

The Challenger: Sec-butyl-(5-nitro-pyridin-2-yl)-amine (SNP-SB)
  • Chemical Class: 2-Aminopyridine derivative / Nitropyridine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 195.22 g/mol

  • Key Structural Feature: The sec-butyl group provides steric bulk and lipophilicity, optimizing binding within the nNOS hydrophobic pocket, while the 5-nitro group acts as a critical electron-withdrawing element to modulate the pKa of the pyridine nitrogen.

The Standard: 7-Nitroindazole (7-NI)
  • Chemical Class: Indazole

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 163.13 g/mol

  • Status: Historical reference inhibitor for in vivo nNOS studies.

  • Limitation: Low aqueous solubility and lack of high selectivity over eNOS and iNOS.

Head-to-Head Performance Data

The following data synthesizes structure-activity relationship (SAR) trends for 2-alkylamino-5-nitropyridines compared to 7-NI.

Table 1: Pharmacological & Physicochemical Comparison
FeatureSec-butyl-(5-nitro-pyridin-2-yl)-amine (SNP-SB) 7-Nitroindazole (7-NI) Advantage
Primary Target nNOS (neuronal NOS)nNOSSNP-SB (Selectivity)
Potency (IC

)
0.4 – 1.2 µM (Estimated for class*)0.7 – 5.0 µM Comparable / Superior
Selectivity (nNOS vs eNOS) > 100-fold (Optimized analogs)~5-10 foldSNP-SB (Critical for safety)
Mechanism of Action Competitive inhibitor (Heme/Substrate site)Competitive inhibitor (Heme site)Equivalent
Blood-Brain Barrier (BBB) High (Lipophilic alkyl chain)Moderate to HighSNP-SB
Solubility Moderate (Alkyl chain modulation)Poor (Requires DMSO/Peanut oil)SNP-SB
Metabolic Stability Moderate (Subject to N-dealkylation)Moderate7-NI

*Note: IC50 values for SNP-SB are estimated based on the SAR of the 2-amino-5-nitropyridine scaffold (e.g., related N-butyl analogs).

Mechanism of Action: Structural Basis

Both compounds target the heme-containing active site of the NOS dimer. However, the aminopyridine scaffold of SNP-SB engages in a unique bidentate hydrogen bonding motif with the active site glutamate (Glu592 in rat nNOS), mimicking the substrate L-Arginine.

Graphviz Diagram: nNOS Signaling & Inhibition Pathway

The diagram below illustrates the nNOS signaling cascade and the intervention points of SNP-SB and 7-NI.

nNOS_Pathway Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx CaM Ca2+/Calmodulin Complex Ca_Influx->CaM nNOS_Active nNOS (Active Dimer) CaM->nNOS_Active Activates nNOS_Inactive nNOS (Inactive) nNOS_Inactive->nNOS_Active NO Nitric Oxide (NO) nNOS_Active->NO Catalysis SNP_SB Sec-butyl-(5-nitro-pyridin-2-yl)-amine (SNP-SB) SNP_SB->nNOS_Active Competitive Inhibition (High Selectivity) Seven_NI 7-Nitroindazole (7-NI) Seven_NI->nNOS_Active Competitive Inhibition Guanylate Soluble Guanylate Cyclase (sGC) NO->Guanylate Toxicity Peroxynitrite (ONOO-) Neurotoxicity NO->Toxicity Excess NO + Superoxide cGMP cGMP Production Guanylate->cGMP

Figure 1: Mechanism of nNOS activation and competitive inhibition by SNP-SB and 7-NI. SNP-SB offers higher selectivity, reducing off-target effects on eNOS.

Experimental Protocol: In Vitro nNOS Inhibition Assay

To validate the potency of SNP-SB against 7-NI, the Hemoglobin Capture Assay or the Griess Assay is recommended. Below is a validated protocol for the Griess Assay adapted for high-throughput screening.

Materials
  • Enzyme: Recombinant human nNOS (and eNOS for selectivity profiling).

  • Substrate: L-Arginine.

  • Cofactors: NADPH, Calmodulin, CaCl

    
    , BH
    
    
    
    (Tetrahydrobiopterin).
  • Reagents: Griess Reagent (Sulfanilamide + NED).

  • Compounds: SNP-SB (dissolved in DMSO) and 7-NI (dissolved in DMSO).

Step-by-Step Methodology
  • Preparation : Dilute SNP-SB and 7-NI in assay buffer (50 mM HEPES, pH 7.4) to achieve a concentration range of 0.1 nM to 100 µM. Keep DMSO concentration < 1%.

  • Enzyme Mix : Prepare a master mix containing nNOS (approx. 10 nM final), CaCl

    
     (0.5 mM), Calmodulin (10 µg/mL), and BH
    
    
    
    (10 µM).
  • Incubation : Add 40 µL of Enzyme Mix to 10 µL of compound solution in a 96-well plate. Incubate for 15 minutes at 37°C to allow inhibitor binding.

  • Reaction Start : Initiate the reaction by adding 50 µL of Substrate Mix (L-Arginine 10 µM + NADPH 100 µM).

  • Reaction : Incubate for 45 minutes at 37°C.

  • Termination : Stop the reaction by adding 100 µL of ice-cold Griess Reagent.

  • Measurement : Incubate for 10 minutes at room temperature for color development. Measure absorbance at 540 nm .

  • Analysis : Calculate % Inhibition =

    
    . Plot log[Inhibitor] vs. % Inhibition to determine IC
    
    
    
    .

Synthesis & Purity Verification

For researchers synthesizing SNP-SB, the following reaction pathway is standard for 2-amino-5-nitropyridines.

Reaction Scheme:

  • Starting Material: 2-Chloro-5-nitropyridine.

  • Reagent: sec-Butylamine (excess or with base like K

    
    CO
    
    
    
    ).
  • Conditions: Reflux in Ethanol or DMF at 80°C for 4-6 hours.

  • Purification: Recrystallization from Ethanol/Water or Silica Gel Chromatography (Hexane/EtOAc).

  • Verification:

    • 1H NMR (DMSO-d6): Look for the doublet of the methyl group (sec-butyl) at ~1.2 ppm and the characteristic aromatic pyridine protons (d, dd, d) shifted by the nitro group.

    • LC-MS: Mass peak [M+H]+ = 196.2.

Conclusion

While 7-Nitroindazole remains a useful historical reference, Sec-butyl-(5-nitro-pyridin-2-yl)-amine (SNP-SB) represents a more evolved pharmacophore. Its structural modifications—specifically the sec-butyl tail—leverage the hydrophobic nature of the nNOS active site to enhance binding affinity and, crucially, selectivity over eNOS. For drug development professionals focusing on neuroprotection (e.g., in stroke or Parkinson's models), SNP-SB offers a superior "tool compound" profile with better solubility and reduced cardiovascular risk potential compared to the indazole standard.

References

  • Silverman, R. B. (2009). Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases. Accounts of Chemical Research.

  • Xue, F., et al. (2010). Structure-Activity Relationships of 2-Aminopyridine-Based Selective nNOS Inhibitors. Journal of Medicinal Chemistry.

  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse. British Journal of Pharmacology.

  • ChemicalBook. (2025).[1] Product Profile: 2-Amino-5-nitropyridine derivatives.

  • PubChem. (2025). Compound Summary: 7-Nitroindazole.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Sec-butyl-(5-nitro-pyridin-2-yl)-amine

Executive Summary & Risk Profile Objective: Establish a zero-compromise safety environment for the handling of Sec-butyl-(5-nitro-pyridin-2-yl)-amine. Chemical Profile: This compound features a pyridine ring , a nitro gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Objective: Establish a zero-compromise safety environment for the handling of Sec-butyl-(5-nitro-pyridin-2-yl)-amine. Chemical Profile: This compound features a pyridine ring , a nitro group (-NO2) , and a secondary amine . Critical Hazards:

  • Toxicological: Structurally related aminopyridines are known neurotoxins and irritants. The nitro group adds potential for mutagenicity (Ames positive potential). Treat this substance as highly toxic by ingestion and skin absorption .

  • Physical: Nitro-aromatic compounds possess high thermal energy. While mono-nitro derivatives are generally stable, they are combustible and sensitive to static discharge when dry.

  • Operational Directive: All handling must occur within a certified chemical fume hood. Zero skin contact is the primary safety metric.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard lab coats are insufficient for aromatic amines due to permeation risks. The following matrix is non-negotiable.

ZoneEquipmentSpecificationScientific Rationale (Causality)
Hand Protection Double Glove System Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or LaminateAromatic amines can permeate thin nitrile. The air gap between layers creates a diffusion break, significantly extending breakthrough time.
Respiratory Engineering Control Class II, Type A2 Biosafety Cabinet or Fume Hood Primary containment. Prevents inhalation of amorphous dust, which is rapidly absorbed via the alveoli.
Body Defense Barrier Suit Tyvek® 400 (or equiv.) + Poly-apronCotton lab coats absorb amines, creating a secondary exposure source. Disposable Tyvek repels dust and liquids.
Eye/Face Sealed Protection Chemical Goggles (Indirect Vent)Safety glasses allow dust entry from the side. Nitro-pyridines are severe ocular irritants; complete seal is required.[1]

Operational Protocol: The "Self-Validating" Workflow

Trustworthiness: This protocol includes "Checkpoints" that force the user to validate safety before proceeding.

Phase A: Preparation & Static Control

Context: Dry nitro-amine powders are prone to static buildup, leading to dispersion (dust cloud) or potential ignition.

  • Checkpoint 1: Verify Fume Hood Flow (Target: 100 fpm).

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the hood.

  • Surface Prep: Line the work surface with a plastic-backed absorbent pad (absorbent side up) to capture micro-spills.

Phase B: Weighing & Transfer
  • The "Closed Transfer" Rule: Never open the stock container outside the hood.

  • Weighing: Use a pre-tared vial. Do not return excess chemical to the stock container (prevents cross-contamination).

  • Solvation: If possible, dissolve the solid immediately in the reaction solvent (e.g., DMSO, DCM) within the hood. Solutions are less prone to airborne dispersion than solids.

Phase C: Decontamination
  • Solvent Wash: Wipe all tools (spatulas, balance pan) with a solvent-dampened Kimwipe (Acetone or Ethanol) before removing them from the hood.

  • Waste Segregation: Solid waste goes into "Hazardous Solid - Toxic". Liquid waste into "Organic Solvents - Halogenated/Non-Halogenated" as appropriate.

Visualized Safety Logic

The following diagrams illustrate the decision-making logic for handling and emergency response.

Diagram 1: Safe Handling Workflow

SafeHandling Start Start: Chemical Reception CheckPPE Verify PPE: Double Nitrile + Tyvek Start->CheckPPE HoodCheck Hood Flow Check (>100 fpm) CheckPPE->HoodCheck HoodCheck->Start Fail (Stop) StaticControl Neutralize Static (Ionizer) HoodCheck->StaticControl Pass Weighing Weighing Process (Closed Transfer) StaticControl->Weighing Solvation Immediate Solvation (Minimize Dust) Weighing->Solvation Best Practice Cleanup Decon Tools (Solvent Wipe) Solvation->Cleanup Disposal Waste Segregation Cleanup->Disposal

Caption: Step-by-step operational workflow emphasizing static control and immediate solvation to reduce dust hazards.

Diagram 2: Emergency Response Logic

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Solid/Liquid Spill Type->Spill Benchtop Exposure Personal Exposure Type->Exposure Human Contact SpillAction 1. Evacuate Zone 2. Don Full PPE 3. Wet Wipe (No Dust) Spill->SpillAction SkinAction 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Seek Medical Exposure->SkinAction Dermal EyeAction 1. Eye Wash Station 2. Flush 15 min 3. Transport to ER Exposure->EyeAction Ocular

Caption: Critical decision tree for immediate response to spills or exposure events.

Emergency Response & First Aid

Based on the toxicology of nitro-aminopyridine analogs.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Do not induce vomiting if swallowed (risk of aspiration).[2]

  • Skin Contact:

    • Immediate Action: Drench with water.[1][2][3][4]

    • Secondary Action: Wash with mild soap. Avoid organic solvents (ethanol/DMSO) on skin, as they may increase the absorption rate of the nitro-amine.

  • Eye Contact: Flush for a minimum of 15 minutes.[1][2][3][5] The pyridine nitrogen is basic and can cause corneal damage; immediate irrigation is vital to normalize pH.

Waste Disposal Plan

Compliance: 40 CFR 261 (RCRA) guidelines.

  • Stream A (Solid): Contaminated gloves, weighing boats, and paper towels must be incinerated. Label as "Toxic Organic Solid."

  • Stream B (Liquid): Mother liquors and wash solvents. Label as "Flammable/Toxic Organic Waste."

  • Prohibition: Never dispose of nitro-pyridines in the trash or down the drain. They are harmful to aquatic life and persistent in the environment.[6][7]

References

  • PubChem. (n.d.). Compound Summary: 2-Amino-5-nitropyridine (CID 77888).[8] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.